ML138
説明
特性
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-15-7-6-13(10-16(15)21)12-27-19-24-23-18(17-5-1-2-8-22-17)25(19)11-14-4-3-9-26-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXGAJIGONMOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355243-24-1 | |
| Record name | 1355243-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ML138: A Technical Guide to a Selective Kappa Opioid Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the kappa opioid receptor (KOR) agonist, ML138. It details the compound's mechanism of action, supported by quantitative data from key experiments, and provides detailed protocols for reproducing these findings. The signaling pathways and experimental workflows are illustrated with diagrams to facilitate understanding.
Core Mechanism of Action
This compound is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2][3] Like other opioid receptors, KOR activation initiates intracellular signaling cascades that modulate neuronal activity and various physiological processes. The primary mechanism of action for KOR agonists involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G protein activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Beyond the canonical G protein signaling, KOR activation can also trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. The balance between G protein activation and β-arrestin recruitment, known as functional selectivity or biased agonism, is a critical determinant of the overall pharmacological effect of a KOR agonist.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and related compounds from the primary literature.
Table 1: Radioligand Binding Affinity of this compound at Opioid Receptors
| Receptor | Radioligand | Kᵢ (nM) |
| Kappa (KOR) | [³H]-U69,593 | 2.8 |
| Mu (MOR) | [³H]-DAMGO | >10,000 |
| Delta (DOR) | [³H]-DPDPE | >10,000 |
Data from Frankowski et al., 2012.[1][3]
Table 2: Functional Activity of this compound in β-Arrestin-2 Recruitment Assay
| Assay | Cell Line | EC₅₀ (µM) | % Efficacy (relative to Dynorphin A) |
| β-Arrestin-2 Recruitment | U2OS | 0.87 | 100% |
Data from Frankowski et al., 2012.[1][3]
Signaling Pathways
The signaling pathways initiated by this compound binding to the kappa opioid receptor are depicted below.
Caption: this compound activates KOR, leading to G-protein and β-arrestin signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human kappa, mu, or delta opioid receptors.
-
Radioligands: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).
-
Non-labeled competitor: U69,593 (for KOR), DAMGO (for MOR), DPDPE (for DOR) for non-specific binding determination.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of the respective non-labeled competitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
β-Arrestin-2 Recruitment Assay (DiscoveRx PathHunter®)
Objective: To determine the potency (EC₅₀) and efficacy of this compound in recruiting β-arrestin-2 to the kappa opioid receptor.
Materials:
-
U2OS cells co-expressing KOR fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
This compound at various concentrations.
-
Dynorphin A as a reference agonist.
-
Cell culture medium and reagents.
-
96-well white, clear-bottom assay plates.
-
PathHunter® detection reagents.
-
Luminescence plate reader.
Procedure:
-
Seed the engineered U2OS cells into 96-well assay plates and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist, Dynorphin A.
-
Add the compound dilutions to the respective wells of the cell plate. Include a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. This reagent contains the substrate for the complemented β-galactosidase.
-
Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.
-
Measure the luminescence signal from each well using a plate reader.
-
Normalize the data to the vehicle control and plot the response as a function of this compound concentration.
-
Determine the EC₅₀ and maximal efficacy (Emax) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Caption: Workflow for the β-arrestin recruitment assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
ML138: A Selective Kappa Opioid Receptor Agonist for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
ML138 is a potent and selective small molecule agonist of the kappa opioid receptor (KOR), identified through a high-throughput screening (HTS) campaign.[1][2][3] Unlike many other KOR ligands, this compound is a member of a novel class of achiral compounds that are readily synthesized, making it a valuable tool for investigating the role of the KOR system in the brain.[2][3] The kappa opioid receptor system is a key regulator of a wide array of physiological and pathological processes in the central nervous system, including pain perception, mood, addiction, and depression.[1][4][5]
Core Function and Mechanism of Action in the Brain
This compound functions as an agonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi/o subunit.[4][6] Upon binding, this compound activates the receptor, initiating a cascade of intracellular signaling events that ultimately modulate neuronal excitability.
Activation of the KOR by agonists like this compound generally leads to inhibitory effects on neurotransmission.[7] This is achieved through several mechanisms:
-
Inhibition of adenylyl cyclase: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of ion channels: The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][7] The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals.[7]
-
Regulation of signaling pathways: KOR activation can influence various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[8] Biased signaling, where a ligand preferentially activates one pathway over another (e.g., G protein signaling versus β-arrestin2-dependent signaling), is an important area of KOR research. G protein signaling is thought to mediate the analgesic effects of KOR agonists, while β-arrestin2 signaling is associated with adverse effects like dysphoria.[6]
In the brain, KORs are strategically located in regions associated with reward, mood, and pain processing, such as the nucleus accumbens, ventral tegmental area, amygdala, and hypothalamus.[4][5] The activation of these receptors by this compound can therefore have profound effects on these neural circuits. For instance, stimulation of KORs is known to inhibit dopamine release in the striatum, a mechanism believed to underlie the aversive or dysphoric states associated with some KOR agonists.[5]
Quantitative Pharmacological Data
The pharmacological properties of this compound and related compounds were characterized through a series of in vitro assays. The data from the primary discovery paper by Frankowski et al. are summarized below.
| Compound | KOR Binding Affinity (Ki) | MOR Binding Affinity (Ki) | DOR Binding Affinity (Ki) | KOR:MOR Selectivity Ratio | KOR:DOR Selectivity Ratio |
| This compound (Probe 1) | 0.6 nM | 564 nM | >10,000 nM | 1:940 | >1:16,667 |
| U50,488H (Reference Agonist) | 2.1 nM | 1,210 nM | 6,050 nM | 1:576 | 1:2881 |
Table 1: Binding affinities and selectivity of this compound and a reference KOR agonist. Data extracted from Frankowski et al. (2012).[1]
| Assay | This compound (EC50) |
| KOR β-arrestin Agonist Assay | 1.1 µM |
Table 2: Functional activity of this compound in a β-arrestin recruitment assay. Data extracted from Frankowski et al. (2012).[1]
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, including high-throughput screening and subsequent hit validation and optimization.
High-Throughput Screening (HTS) for KOR Agonists
The initial identification of the chemical scaffold leading to this compound was performed using a β-arrestin recruitment assay.[1][3]
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated KOR, a key step in GPCR desensitization and signaling.
-
Cell Line: U2OS cells stably expressing the human kappa opioid receptor.
-
Screening Library: Approximately 290,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3]
-
Procedure:
-
Cells were plated in 384-well plates.
-
Compounds were added at a final concentration of 10 µM.
-
The recruitment of β-arrestin was measured using a commercially available enzyme fragment complementation assay (DiscoveRx).
-
Compounds showing >50% activity relative to the endogenous ligand dynorphin A were selected for further analysis.[1][3]
-
Radioligand Binding Assays
To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed.
-
Receptor Sources: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptors.
-
Radioligand: [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, and [³H]-Naltrindole for DOR.
-
Procedure:
-
Cell membranes were incubated with the respective radioligand and varying concentrations of the test compound (this compound).
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity was quantified by liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Kappa Opioid Receptor (KOR) upon activation by an agonist like this compound.
Experimental Workflow for this compound Discovery
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 8. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
ML138: A Technical Guide to a G Protein Biased Kappa Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML138 is a potent and selective small molecule agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including pain, addiction, and mood. This document provides a comprehensive technical overview of this compound, with a focus on its G protein biased agonism. It details the quantitative pharmacology of this compound, including its binding affinity and functional activity at the KOR, and provides in-depth experimental protocols for key assays used in its characterization. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to G Protein Biased Agonism at the Kappa Opioid Receptor
The kappa opioid receptor (KOR) is a critical target for the development of novel therapeutics for pain, depression, and substance use disorders.[1] Canonical KOR signaling occurs through the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[2] However, KOR activation can also trigger signaling through β-arrestin pathways, which are thought to contribute to some of the undesirable side effects of KOR agonists, such as dysphoria.[1][2]
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[3] A G protein biased KOR agonist, such as this compound, would ideally retain the therapeutic benefits associated with G protein signaling while minimizing the adverse effects linked to β-arrestin recruitment.[1] this compound emerged from a high-throughput screening campaign and subsequent chemical optimization as a novel chemotype with high affinity and selectivity for the KOR.[4]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the kappa opioid receptor, as well as its selectivity over other opioid receptor subtypes.
Receptor Binding Affinity
The binding affinity of this compound for the human kappa, mu, and delta opioid receptors was determined using radioligand competition binding assays.[4] The inhibition constant (Ki) values demonstrate that this compound is a highly potent and selective KOR agonist.
| Receptor | Radioligand | Test Compound | Kᵢ (nM) | Selectivity (fold) | Reference |
| Kappa (KOR) | [³H]-U69,593 | This compound | 2.4 | - | [4] |
| Mu (MOR) | [³H]-DAMGO | This compound | >10,000 | >4167 vs KOR | [4] |
| Delta (DOR) | [³H]-Naltrindole | This compound | >10,000 | >4167 vs KOR | [4] |
Functional Activity: G Protein Activation
The ability of this compound to activate G protein signaling was assessed using a [³⁵S]GTPγS binding assay in membranes from CHO-hKOR cells.[2] This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, an early event in GPCR activation.[5]
| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (% of U69,593) | Reference |
| [³⁵S]GTPγS Binding | This compound | 25 | 100 | [2] |
| [³⁵S]GTPγS Binding | U69,593 (Reference) | 10 | 100 | [2] |
Functional Activity: β-Arrestin Recruitment
The recruitment of β-arrestin 2 to the KOR upon agonist stimulation was measured using a DiscoveRx PathHunter β-arrestin assay.[2][4] This enzyme fragment complementation assay provides a quantitative measure of the interaction between the receptor and β-arrestin.
| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dynorphin A) | Reference |
| β-Arrestin Recruitment | This compound | 1,800 | 80 | [2] |
| β-Arrestin Recruitment | Dynorphin A (Reference) | 10 | 100 | [2] |
Signaling Pathways
This compound, as a G protein biased agonist, preferentially activates the Gαi/o signaling cascade over the β-arrestin pathway.
G Protein Signaling Pathway
The primary signaling pathway activated by this compound at the KOR is the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: G Protein Signaling Pathway of this compound at the KOR.
β-Arrestin Signaling Pathway
While this compound displays significantly weaker potency for β-arrestin recruitment, this pathway is still engaged to some extent. Agonist binding to the KOR can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, which for KOR have been associated with dysphoria.
Caption: β-Arrestin Signaling Pathway at the KOR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Method:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[6]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-U69,593 at its Kd), and varying concentrations of this compound.[6] Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled KOR agonist (e.g., 10 µM U-50,488).
-
Equilibration: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[5]
Workflow:
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Detailed Method:
-
Membrane Preparation: CHO-hKOR cell membranes are prepared as described for the radioligand binding assay.[2]
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[2]
-
Incubation: Membranes (10 µg) are pre-incubated with GDP (10 µM) for at least 15 minutes on ice. The membranes are then incubated with varying concentrations of this compound and [³⁵S]GTPγS (0.1 nM) in a final volume of 200 µL.[2] Basal binding is determined in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Equilibration: The reaction is carried out at 30°C for 60 minutes.[2]
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and radioactivity is quantified as described for the radioligand binding assay.
-
Data Analysis: Dose-response curves are generated by plotting the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by non-linear regression analysis.[2]
β-Arrestin Recruitment Assay (PathHunter)
This cell-based assay measures the recruitment of β-arrestin to the activated KOR using enzyme fragment complementation.[7]
Workflow:
Caption: Workflow for PathHunter β-Arrestin Recruitment Assay.
Detailed Method:
-
Cell Culture: CHO-hKOR cells stably co-expressing the KOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into 96-well microplates and allowed to attach overnight.
-
Agonist Stimulation: The culture medium is removed, and cells are treated with varying concentrations of this compound in assay buffer.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.[8]
-
Detection: The detection reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.
-
Luminescence Measurement: After a further incubation period at room temperature, the luminescence is measured using a plate reader.
-
Data Analysis: Dose-response curves are constructed, and EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis.[7]
Synthesis
This compound, with the chemical name 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine, is a novel chemical entity.[9] The synthesis of this class of compounds generally involves the construction of the central 1,2,4-triazole ring followed by the addition of the various substituents. A plausible synthetic route would involve the reaction of a substituted thiosemicarbazide with a carboxylic acid derivative to form the triazole core, followed by alkylation to introduce the furan-2-ylmethyl and (3,4-dichlorophenyl)methyl groups. Specific details of the synthesis of this compound are proprietary to the discovering laboratories but can be inferred from related chemical literature.[10][11]
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of KOR-mediated G protein signaling in various physiological and pathological processes. Its high potency, selectivity, and G protein bias make it a promising lead compound for the development of novel therapeutics with improved side-effect profiles. The detailed experimental protocols provided herein should enable researchers to further characterize this compound and other biased agonists at the kappa opioid receptor.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl)pyridine | 1355243-24-1 | FEC24324 [biosynth.com]
- 10. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ML138: A Technical Guide to its Role in the Dynorphin/KOR System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 has emerged as a significant chemical probe for investigating the pharmacology of the kappa opioid receptor (KOR), a key component of the endogenous dynorphin/KOR system. This system is critically involved in regulating mood, stress, pain, and addiction. Activation of the KOR by its endogenous ligand, dynorphin, typically leads to dysphoria and aversive states, making KOR antagonists a focal point for therapeutic development. Conversely, KOR agonists are being explored for their potential analgesic properties, devoid of the abuse liability associated with mu-opioid receptor agonists. This compound is a potent and selective KOR agonist that has been instrumental in dissecting the complex signaling pathways initiated by KOR activation. This technical guide provides an in-depth overview of this compound, its interaction with the dynorphin/KOR system, and the experimental methodologies used for its characterization.
Core Concepts of the Dynorphin/KOR System
The dynorphin/KOR system is a neuromodulatory system in the central nervous system. KOR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by dynorphin peptides, KOR initiates a signaling cascade that includes:
-
G-protein Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
The balance between these two pathways, known as functional selectivity or biased agonism, is a critical area of research, as it may be possible to develop KOR ligands that selectively activate one pathway over the other, thereby separating therapeutic effects from adverse side effects.
This compound: A Selective Kappa Opioid Receptor Agonist
This compound is a small molecule identified through high-throughput screening as a potent agonist of the kappa opioid receptor.[1][2] It belongs to a novel chemical class of KOR modulators.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound's activity at the kappa opioid receptor. This data is crucial for understanding its potency and selectivity.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | Data not available in the searched sources | ||
| Functional Potency (EC50) | |||
| β-arrestin-2 Recruitment | 0.87 µM | Human U2OS cells | [3] |
| G-protein Activation | Data not available in the searched sources | ||
| Efficacy (Emax) | Data not available in the searched sources |
Note: While specific Ki and G-protein activation data for this compound were not found in the provided search results, the primary literature from which it originates describes related compounds with high affinity and G-protein biased agonism.[4]
Signaling Pathways and Experimental Workflows
The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the KOR. The following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of KOR ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the receptor.
Objective: To measure the displacement of a radiolabeled ligand from the KOR by this compound.
Materials:
-
Cell membranes expressing the human kappa opioid receptor.
-
Radioligand (e.g., [³H]diprenorphine or [³H]U69,593).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of a compound to activate G-proteins coupled to the receptor.
Objective: To quantify the stimulation of [³⁵S]GTPγS binding to G-proteins upon KOR activation by this compound.
Materials:
-
Cell membranes expressing the human kappa opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.
-
Reaction: Allow the reaction to proceed (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values for G-protein activation.
β-Arrestin Recruitment Assay (e.g., PathHunter™)
This assay measures the recruitment of β-arrestin to the activated receptor.
Objective: To quantify the recruitment of β-arrestin to the KOR in response to this compound stimulation.
Materials:
-
Cells co-expressing the human kappa opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase (e.g., U2OS or CHO-K1 cells).
-
This compound at various concentrations.
-
Cell culture medium.
-
Luminescent substrate for β-galactosidase.
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment and enzyme complementation.
-
Substrate Addition: Add the luminescent substrate for β-galactosidase.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the luminescence signal as a function of this compound concentration to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the dynorphin/KOR system. Its characterization as a potent KOR agonist allows for the detailed investigation of KOR-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other KOR ligands, facilitating the discovery and development of novel therapeutics targeting this important system. Further characterization of this compound's in vivo effects and its potential for biased agonism will continue to shed light on the complex roles of the dynorphin/KOR system in health and disease.
References
- 1. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACS Chemical Neuroscience and Neuroscience Drug Discovery as 2012 Comes to a Close - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2348 - SAR analysis of Antagonists of the Kappa Opioid Receptor (KOR) using an Image-Based Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
ML138: A Deep Dive into its High Selectivity for the Kappa Opioid Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of ML138, a potent and highly selective agonist for the kappa opioid receptor (KOR). This compound, identified through a high-throughput screening campaign, represents a significant tool for researchers in neuroscience and drug development. Its remarkable selectivity for the KOR over other opioid receptor subtypes, coupled with its G protein signaling bias, makes it an invaluable probe for dissecting the complexities of the kappa opioid system and for the development of novel therapeutics with potentially improved side-effect profiles.
Quantitative Analysis of this compound Receptor Selectivity
The selectivity of this compound has been rigorously determined through a series of in vitro binding and functional assays. The data, summarized below, clearly demonstrates its high affinity and functional potency at the KOR, with significantly lower activity at the mu (MOR) and delta (DOR) opioid receptors.
Opioid Receptor Binding Affinities of this compound
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| This compound | 2.4 | 1900 | >5000 | 792 | >2083 |
Table 1: Binding affinities (Ki) were determined by radioligand binding assays. Data is derived from Frankowski et al., 2012, ACS Chemical Neuroscience.
Functional Potency of this compound at Opioid Receptors
| Assay Type | Parameter | KOR | MOR | DOR |
| GTPγS Binding | EC50 (nM) | 38.3 ± 5.6 | >10,000 | >10,000 |
| Emax (%) | 103 ± 3.4 | - | - | |
| β-Arrestin Recruitment | EC50 (nM) | 884 ± 160 | >10,000 | >10,000 |
| Emax (%) | 56.3 ± 6.0 | - | - |
Table 2: Functional potency (EC50) and efficacy (Emax) of this compound. Data is derived from Zhou et al., 2013, Journal of Biological Chemistry.
Visualizing the Signaling and Experimental Workflow
To further elucidate the mechanisms of this compound action and the process of its characterization, the following diagrams are provided.
ML138: A Technical Guide for its Application as a Neuroscience Research Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in modulating pain, mood, and addiction. Developed as a molecular probe, this compound exhibits significant biased agonism, preferentially activating G protein signaling pathways over the recruitment of β-arrestin2. This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct physiological and pathological roles of these two major KOR signaling cascades in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in neuroscience research.
Mechanism of Action
This compound acts as a selective agonist at the kappa opioid receptor. Upon binding, it stabilizes a receptor conformation that preferentially couples to and activates inhibitory G proteins (Gαi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors to produce the canonical effects of KOR activation. A key feature of this compound is its G protein bias, meaning it potently initiates G protein-mediated signaling while only weakly engaging β-arrestin2. This property allows researchers to isolate and study the consequences of G protein-dependent KOR signaling, which is thought to be responsible for the analgesic effects of KOR agonists, while minimizing the β-arrestin2-mediated pathways often associated with adverse effects like dysphoria and sedation.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound and the prototypical KOR agonist U-69,593 for comparison.
Table 1: Opioid Receptor Binding Affinity
This table presents the binding affinities (Ki) of this compound and U-69,593 for the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand and is a measure of the ligand's affinity for the receptor.
| Compound | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| This compound | < 3 | > 10,000 | > 10,000 | > 3333-fold |
| U-69,593 | ~10-18 | > 1,000 | > 1,000 | > 55-100-fold |
Data for this compound from Frankowski et al., 2012. Data for U-69,593 from various sources.[2][3]
Table 2: Functional Activity at the Kappa Opioid Receptor
This table summarizes the potency (EC50) and efficacy (Emax) of this compound and U-69,593 in functional assays measuring G protein activation ([³⁵S]GTPγS binding) and β-arrestin2 recruitment. EC50 is the concentration of an agonist that gives 50% of the maximal response, while Emax represents the maximum response that can be produced by the drug.
| Compound | G Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment |
| EC50 (nM) | Emax (%) | |
| This compound | 48 | 100 |
| U-69,593 | ~3-8 | ~100 |
Data for this compound from Frankowski et al., 2012 and MedchemExpress. Data for U-69,593 from various sources.[2][4]
Experimental Protocols
Detailed methodologies for key experiments to characterize and utilize this compound are provided below.
Radioligand Binding Assay (for Ki Determination)
This protocol is used to determine the binding affinity of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR, CHO-hMOR, CHO-hDOR).
-
Radioligand (e.g., [³H]diprenorphine, a non-selective opioid antagonist).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of this compound.
-
Cell membranes (typically 5-20 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This functional assay measures the ability of this compound to activate G proteins.
Materials:
-
Cell membranes expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
Diluted this compound or vehicle control.
-
Membrane suspension (10-20 µg protein/well).
-
GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.[6]
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6]
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated KOR. The PathHunter® assay is a common commercially available platform.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells (or similar cell line co-expressing KOR and a β-arrestin reporter system).
-
Cell culture medium and reagents.
-
This compound.
-
Reference agonist (e.g., U-69,593).
-
384-well white, clear-bottom assay plates.
-
PathHunter® Detection Reagent.
-
Luminometer.
Procedure:
-
Seed the PathHunter® cells into the 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a luminometer.[7]
Data Analysis:
-
Normalize the data to vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7]
In Vivo Hot Plate Analgesia Assay
This behavioral assay assesses the analgesic effects of this compound in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylindrical restrainer.
-
This compound solution for injection (e.g., dissolved in a vehicle of DMSO, Tween 80, and saline).
-
Mice or rats.
Procedure:
-
Set the hot plate temperature to a noxious level (e.g., 52-55°C).
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the hot plate within the restrainer.
-
Start a timer immediately.
-
Observe the animal for nocifensive behaviors such as hind paw licking, hind paw flicking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8][9]
Data Analysis:
-
Compare the latency to respond between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant increase in latency in the this compound group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the kappa opioid receptor and a typical experimental workflow for characterizing a KOR agonist like this compound.
Caption: KOR Signaling Pathways.
Caption: this compound Characterization Workflow.
Conclusion
This compound serves as a powerful and selective tool for investigating the nuanced roles of kappa opioid receptor signaling in the brain. Its pronounced G protein bias allows for the targeted exploration of pathways implicated in analgesia, while minimizing the confounding effects of β-arrestin2-mediated signaling. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a probe in their neuroscience studies, ultimately contributing to a deeper understanding of KOR biology and the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
ML138: A Technical Guide to its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML138 is a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, mood, and addiction. Emerging data indicates that this compound acts as a biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment. This profile suggests a potential for therapeutic applications with a reduced side-effect profile compared to unbiased KOR agonists. This document provides a comprehensive overview of the known biochemical and physiological effects of this compound, including quantitative data, detailed experimental methodologies for its characterization, and a visualization of its signaling pathways.
Introduction
The kappa opioid receptor is a key target in the central nervous system for modulating nociception and affective states.[1] While KOR agonists have shown promise as potent analgesics without the addictive potential of mu-opioid receptor (MOR) agonists, their clinical development has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2][3] These undesirable effects are thought to be mediated, at least in part, through the β-arrestin signaling cascade.[3][4]
The development of biased agonists, which selectively engage specific downstream signaling pathways, offers a promising strategy to separate the therapeutic effects of KOR activation from its adverse side effects.[3][5] this compound has been identified as such a compound, a selective KOR agonist that potently activates G protein coupling while only weakly engaging β-arrestin2.[6] This guide summarizes the current understanding of this compound's pharmacological profile.
Biochemical Profile of this compound
The primary biochemical activity of this compound is its agonism at the kappa opioid receptor. Quantitative data available for this compound is summarized in the table below.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| EC50 | 0.87 µM | U2OS | β-arrestin-2 recruitment | [7][8] |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
It is noted that this compound is a potent activator of G protein coupling with weak interaction with β-arrestin2.[6]
Signaling Pathways
Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a biased agonist, this compound preferentially activates the G protein-mediated pathway.
G Protein-Mediated Signaling
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o).[4][9] This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1][9]
β-Arrestin-Mediated Signaling
While less potently activated by this compound, the β-arrestin pathway is also a consequence of KOR activation. This pathway is typically associated with receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which have been linked to the dysphoric effects of KOR agonism.[4][9]
Physiological Effects
The physiological consequences of this compound administration are predicted by its action as a KOR agonist. These effects include:
-
Analgesia: Activation of KORs in the spinal cord and peripheral neurons is known to produce potent antinociception.[10]
-
Anti-pruritic Effects: KOR agonists have been shown to be effective in reducing itch.
-
Diuresis: KOR activation can lead to an increase in urine output.[1]
-
Mood Modulation: The KOR system is critically involved in the regulation of mood and emotional states. While potent, unbiased KOR agonists are associated with dysphoria, the biased agonism of this compound may mitigate these effects.[4]
Experimental Protocols
The characterization of this compound and similar KOR agonists relies on a suite of in vitro assays to determine binding affinity, functional potency, and signaling bias.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the kappa opioid receptor.
-
Materials:
-
Cell membranes expressing the human kappa opioid receptor (hKOR).
-
Radiolabeled KOR ligand (e.g., [³H]-diprenorphine).[11]
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate hKOR-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubate at room temperature for 1 hour to allow the binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This functional assay measures the activation of G proteins upon agonist binding to the KOR.
-
Materials:
-
hKOR-expressing cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[12]
-
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of this compound.[13]
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.[13]
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data are plotted as a concentration-response curve to determine the EC50 and Emax (maximal effect) for G protein activation.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated KOR.
-
Materials:
-
A cell line (e.g., U2OS) co-expressing hKOR fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).[7][8][14]
-
Test compound (this compound) at various concentrations.
-
Substrate for β-galactosidase that produces a chemiluminescent signal.
-
-
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate overnight.[15]
-
Add varying concentrations of this compound to the cells and incubate.
-
Add the chemiluminescent substrate.
-
Measure the light output on a luminometer.
-
The signal is proportional to the amount of β-arrestin recruited to the receptor. Data are used to generate a concentration-response curve and determine the EC50 for β-arrestin recruitment.
-
Conclusion
This compound is a valuable research tool for investigating the nuanced roles of kappa opioid receptor signaling. Its biased agonist profile, favoring G protein activation over β-arrestin pathways, makes it an intriguing candidate for exploring the development of next-generation analgesics with potentially fewer side effects. Further in vivo studies are necessary to fully elucidate its physiological effects and therapeutic potential.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Kappa Opioid Agonists | MDPI [mdpi.com]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥98% (HPLC) | 1355243-24-1 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to ML138 (CAS: 1355243-24-1): A Selective Kappa Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML138 is a potent and selective small molecule agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including pain, addiction, and mood. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It details its mechanism of action, highlighting its biased agonism towards G protein signaling over β-arrestin recruitment. This document consolidates quantitative data from key in vitro assays and outlines the experimental protocols utilized for its characterization, serving as a vital resource for researchers in neuroscience and drug discovery.
Chemical and Physical Properties
This compound, with the IUPAC name 2-[[5-[(3,4-dichlorophenyl)methyl]sulfanyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]methyl]pyridine, is a synthetic compound identified through high-throughput screening. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1355243-24-1 |
| Molecular Formula | C19H14Cl2N4OS |
| Molecular Weight | 417.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Pharmacological Properties and Quantitative Data
This compound is characterized as a potent and selective agonist for the kappa opioid receptor. Its pharmacological activity has been assessed through various in vitro assays, revealing a preference for the G protein signaling pathway over the β-arrestin pathway, a characteristic known as biased agonism. This property is of significant interest as it may correlate with a reduced side-effect profile compared to non-biased KOR agonists.
| Assay Type | Parameter | Value | Description |
| Radioligand Binding Assay | Kᵢ (nM) | < 3 | Measures the binding affinity of this compound to the kappa opioid receptor. |
| GTPγS Binding Assay | EC₅₀ (nM) | Specific value not publicly available | Determines the concentration of this compound that elicits a half-maximal response in G protein activation. |
| β-arrestin Recruitment Assay | EC₅₀ (nM) | Specific value not publicly available | Measures the concentration of this compound required for half-maximal recruitment of β-arrestin to the receptor. |
Note: While the primary publication by Frankowski et al. (2012) establishes the high affinity and agonist activity of the chemotype to which this compound belongs, specific EC₅₀ values for this compound in GTPγS and β-arrestin assays are not explicitly detailed in the main text or supplementary information of the initial discovery paper. The Ki of less than 3 nM is reported for the optimized agonist chemotype.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the kappa opioid receptor, a class A GPCR. Upon activation, KORs primarily couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G protein activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.
A crucial aspect of this compound's mechanism is its G protein signaling bias. It preferentially activates the G protein pathway, which is associated with the therapeutic effects of KOR agonists, such as analgesia. Conversely, it shows weaker recruitment of β-arrestin 2. The β-arrestin pathway is often linked to receptor desensitization, internalization, and the manifestation of adverse effects like dysphoria and sedation. This biased agonism suggests that this compound may have a more favorable therapeutic window.
Signaling Pathway of this compound at the Kappa Opioid Receptor
Caption: this compound preferentially activates the G protein pathway over the β-arrestin pathway.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its binding affinity, functional activity, and signaling bias. Below are detailed methodologies for these experiments.
Radioligand Binding Assay (for Kᵢ Determination)
This competitive binding assay quantifies the affinity of this compound for the kappa opioid receptor.
-
Cell Membranes: Prepare membranes from HEK293 or CHO cells stably expressing the human kappa opioid receptor.
-
Radioligand: Use a high-affinity KOR radioligand, such as [³H]-diprenorphine or [³H]-U69,593.
-
Procedure:
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This functional assay measures the ability of this compound to activate G proteins coupled to the KOR.
-
Materials: KOR-expressing cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer.
-
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to G proteins.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated KOR.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). In this system, the KOR is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary enzyme fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Procedure:
-
Plate cells co-expressing the tagged KOR and β-arrestin 2 in a 96- or 384-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate and measure the signal using a luminometer.
-
-
Data Analysis: Normalize the data and plot the signal as a function of this compound concentration. Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the kappa opioid receptor in various physiological and pathological processes. Its selectivity and G protein-biased agonism make it a particularly interesting compound for studies aiming to dissociate the therapeutic effects of KOR activation from its adverse side effects. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound and other biased KOR agonists, facilitating further exploration of their therapeutic potential.
molecular structure and activity of ML138
An In-Depth Technical Guide to ML138: A Selective Kappa Opioid Receptor Agonist
Introduction
This compound is a potent and selective small-molecule agonist of the kappa opioid receptor (KOR).[1] Developed as a probe for the Molecular Libraries Probe Production Centers Network (MLPCN), this compound serves as a valuable research tool for investigating the physiological and pathological roles of the KOR signaling pathway.[2][3] This document provides a comprehensive overview of the molecular structure, biological activity, and experimental methodologies associated with this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Properties
This compound is a complex heterocyclic molecule with the chemical name 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₄Cl₂N₄OS | [1][3] |
| Molecular Weight | 417.31 g/mol | [1][3] |
| CAS Number | 1355243-24-1 | [1][2][3] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO (10 mg/mL) | [1] |
| SMILES | ClC1=CC(CSC2=NN=C(C3=NC=CC=C3)N2CC4=CC=CO4)=CC=C1Cl | [1] |
| InChI Key | QDXGAJIGONMOCL-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound functions as a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various neurological processes, including pain, mood, and addiction.[2] A key characteristic of this compound is its functional selectivity, or biased agonism. It potently activates G protein coupling pathways while only weakly engaging and recruiting β-arrestin2.[1] This biased signaling profile makes this compound a particularly interesting tool for dissecting the distinct downstream consequences of G protein-dependent and β-arrestin-dependent KOR signaling.
Signaling Pathway
Upon binding to the KOR, this compound stabilizes an active conformation of the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively result in a decrease in neuronal excitability.
Caption: General signaling pathway for the KOR agonist this compound.
Quantitative Data
The potency of this compound has been quantified in cell-based assays. The following table summarizes the key activity metric reported.
| Parameter | Cell Line | Value (µM) | Description | Reference |
| EC₅₀ | U2OS | 0.87 | 50% effective concentration for β-arrestin-2 recruitment to the KOR. | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[5][6]
Experimental Protocols
The biological activity of this compound is often characterized using cell-based assays that measure downstream signaling events following receptor activation. A primary method used to determine its potency involves quantifying the recruitment of β-arrestin to the receptor.
β-Arrestin-2 Recruitment Assay
This assay measures the interaction of β-arrestin-2 with the activated kappa opioid receptor.
Objective: To determine the EC₅₀ of this compound by measuring its ability to induce the recruitment of β-arrestin-2 to the human kappa opioid receptor.
Cell Line: Human U2OS cells stably co-transfected with constructs for the human kappa opioid receptor and an enzyme fragment complementation (EFC) system linked to β-arrestin-2.[7]
Methodology:
-
Cell Culture: U2OS cells expressing the KOR and β-arrestin-2-EFC components are cultured in appropriate media and conditions until they reach the desired confluence.
-
Assay Plating: Cells are seeded into multi-well assay plates and incubated to allow for cell attachment.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Treatment: The culture medium is removed from the cells, and the various concentrations of the this compound dilution series are added to the wells. Control wells receive buffer only (vehicle).
-
Incubation: The plate is incubated for a specified period (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin-2 recruitment.[7]
-
Detection: The components of the luminescence detection reagent are added to each well. The EFC system relies on the principle that receptor-β-arrestin interaction brings two enzyme fragments into close proximity, forming an active enzyme that converts a substrate into a luminescent signal.
-
Data Acquisition: The luminescence signal from each well is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to controls and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
Caption: Experimental workflow for the β-arrestin-2 recruitment assay.
References
- 1. This compound = 98 HPLC 1355243-24-1 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. aobious.com [aobious.com]
- 5. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
ML138: A Technical Guide to its Safety Profile and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile and handling guidelines for the selective kappa opioid receptor (KOR) agonist, ML138. The information is intended for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a potent and selective agonist for the kappa opioid receptor (KOR), developed as a probe for the Molecular Libraries Probe Production Centers Network (MLPCN).[1] It serves as a valuable tool for investigating the role of the KOR in various physiological processes. This guide summarizes the known safety information, provides detailed handling procedures, outlines key experimental protocols for its characterization, and describes its mechanism of action through relevant signaling pathways.
Safety Profile
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The available safety data indicates the following hazards:
-
Hazard Classifications: Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory system).
-
Signal Word: Warning.
-
Target Organs: Respiratory system.
Hazard and Precautionary Statements
The following standardized hazard (H) and precautionary (P) statements are associated with this compound:
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (10 mg/mL, clear) |
| Storage | 2-8°C |
Handling Guidelines
Strict adherence to the following guidelines is mandatory to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls
-
All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
Solutions of this compound should also be handled in a fume hood.
Spill and Disposal Procedures
-
Spills: In case of a spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent. Place the waste in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay for Kappa Opioid Receptor
This protocol determines the binding affinity of this compound for the kappa opioid receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]U69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled U69,593.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes (20 µg protein/well), [³H]U69,593 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
For non-specific binding wells, add 10 µM unlabeled U69,593.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay measures the ability of this compound to induce the recruitment of β-arrestin to the kappa opioid receptor, a key step in G-protein coupled receptor (GPCR) desensitization.
-
Materials:
-
DiscoveRx PathHunter CHO-KOR β-arrestin cell line.
-
AssayComplete™ Cell Plating Reagent.
-
PathHunter Detection Reagents.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Plate the CHO-KOR cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in AssayComplete™ buffer.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add PathHunter Detection Reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
β-Arrestin Translocation Imaging-Based Assay (Transfluor)
This high-content screening assay visually confirms and quantifies the recruitment of β-arrestin to the activated kappa opioid receptor.
-
Materials:
-
U2OS cell line co-expressing the human kappa opioid receptor and a β-arrestin-GFP fusion protein.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Plate the cells in a 384-well imaging plate and incubate overnight.
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Fix and stain the cells with a nuclear stain (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane and into endocytic vesicles.
-
Generate a dose-response curve and calculate the EC50 value.
-
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's biological activity.
Table 1: In Vitro Activity of this compound
| Assay | Target | Result (nM) |
| DiscoveRx β-arrestin Assay (Agonist) | KOR | IC50 = 870 |
| Transfluor Assay (Agonist) | KOR | EC50 = 350 |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Result (nM) | Selectivity (fold vs. KOR) |
| MOR | Transfluor Assay | > 32,000 | > 91 |
| DOR | Transfluor Assay | > 32,000 | > 91 |
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the kappa opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Upon binding of an agonist like this compound, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Figure 1: Simplified signaling pathway of the Kappa Opioid Receptor activated by this compound.
Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits of the G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, agonist binding promotes the recruitment of β-arrestin, which leads to receptor desensitization and internalization.
References
Methodological & Application
Application Notes and Protocols for ML138 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes including pain perception, mood regulation, and addiction. As a probe compound from the NIH Molecular Libraries Program (MLP), this compound serves as a valuable tool for investigating the pharmacology and cellular signaling of the KOR. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its activity and downstream effects.
Mechanism of Action
The kappa-opioid receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by an agonist such as this compound, a conformational change in the receptor initiates intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit N-type calcium channels.
Beyond the G protein-dependent pathway, KOR activation can also trigger the recruitment of β-arrestin proteins. This interaction not only desensitizes the G protein signal but also initiates a distinct wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38. The balance between G protein and β-arrestin signaling, often referred to as "biased agonism," is a key area of research in KOR pharmacology, as it is hypothesized that G protein signaling mediates the therapeutic analgesic effects, while β-arrestin recruitment is associated with adverse effects like dysphoria.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-arrestin-2 Recruitment | U2OS | EC50 | 0.87 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways activated by the kappa-opioid receptor agonist this compound.
Caption: KOR Signaling Pathways.
Experimental Protocols
Detailed methodologies for key in vitro cell-based assays to characterize this compound are provided below.
Protocol 1: cAMP Accumulation Assay (Gαi/o Coupling)
This assay measures the ability of this compound to inhibit cAMP production, a hallmark of Gαi/o-coupled receptor activation.
Experimental Workflow Diagram
Caption: cAMP Assay Workflow.
Materials:
-
Cells stably expressing the kappa-opioid receptor (e.g., CHO-KOR)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom assay plates
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding:
-
Culture CHO-KOR cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
Prepare a stock solution of IBMX in DMSO. Dilute in assay buffer to the desired working concentration (e.g., 500 µM).
-
Prepare a stock solution of Forskolin in DMSO. Dilute in assay buffer to a concentration that yields a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Protocol:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of IBMX solution to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells.
-
Add 25 µL of the Forskolin solution to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data with the signal from Forskolin-only treated cells as 0% inhibition and basal (no Forskolin) as 100% inhibition.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, providing a measure of the compound's potential to induce receptor desensitization and β-arrestin-mediated signaling.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of ML138 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138, also known as ML297, is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1] GIRK channels are critical regulators of neuronal excitability in the central nervous system.[2] Their activation leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing.[3][4] This mechanism makes GIRK channels an attractive therapeutic target for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][5]
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound selectively activates GIRK1-containing channels, with a reported EC50 of approximately 0.16 µM (162 nM) for GIRK1/2 channels.[6][7] The activation mechanism is independent of G-proteins but requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid. By directly gating the channel, this compound induces an outward potassium current, which hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for action potential firing.[3] This leads to a reduction in neuronal excitability.
Data Presentation
The following tables summarize the quantitative data available for this compound (ML297) from published studies.
Table 1: Potency of this compound (ML297) on GIRK Channels
| Channel Subtype | EC50 (nM) | Reference |
| GIRK1/2 | 160 | [1] |
| GIRK1/4 | 887 | [1] |
| GIRK1/3 | 914 | [1] |
| GIRK2 | No effect | [1] |
| GIRK2/3 | No effect | [1] |
Table 2: Dose-Dependent Induction of Outward Current by ML297 in Spinal Cord Neurons
| ML297 Concentration (µM) | Normalized Outward Current Amplitude (Mean ± SEM) |
| 1 | 0.25 ± 0.05 |
| 10 | 1.00 ± 0.00 |
| 100 | 1.52 ± 0.12 |
Data is normalized to the response at 10 µM. Data adapted from Kimura et al., 2020.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound, a typical experimental workflow, and the logical relationship of its effects on neuronal activity.
References
- 1. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 2. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of ML138 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor involved in modulating pain, mood, and addiction. As a research tool, this compound allows for the specific investigation of KOR signaling pathways and their physiological roles. These application notes provide detailed protocols for the in vivo administration of this compound to rodent models, based on established procedures for selective KOR agonists. Due to a lack of publicly available in vivo data specifically for this compound, the following protocols and data are based on the well-characterized selective KOR agonist, U-50488, and should be adapted and optimized for this compound through pilot studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₄Cl₂N₄OS |
| Molecular Weight | 417.31 g/mol |
| CAS Number | 1355243-24-1 |
| Appearance | White to beige powder |
| Solubility | DMSO: 10 mg/mL |
Table 2: Representative In Vivo Dosing for Selective KOR Agonists (U-50488) in Rodents
| Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Study Type | Reference |
| Rat | Intraperitoneal (i.p.) | 1 - 10 | Saline | Diuresis | [1] |
| Rat | Intraperitoneal (i.p.) | 25 | Saline | Tolerance Study | [2] |
| Rat | Intrathecal | 1.5 | Not specified | Neuropathic Pain | [3] |
| Mouse | Subcutaneous (s.c.) | 1 - 2 | Saline | Antinociception | [4] |
| Mouse | Intraperitoneal (i.p.) | 1 - 5.6 | Saline | Behavioral Study | [5] |
Note: The dosages provided for U-50488 should be used as a starting point for dose-finding studies with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Objective: To prepare a stock solution and final dosing solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Based on its solubility, prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Final Dosing Solution Preparation:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally less than 10%) to avoid vehicle-induced toxicity.
-
For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, mix 100 µL of the this compound stock solution with 900 µL of sterile saline. This results in a final DMSO concentration of 10%.
-
Prepare fresh dosing solutions on the day of the experiment.
-
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to mice or rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
Prepared this compound dosing solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Rodent restraint device (if necessary)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately to calculate the correct injection volume.
-
Properly restrain the animal to ensure accurate and safe administration.
-
-
Intraperitoneal (i.p.) Injection:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or between the shoulder blades to form a tent.
-
Insert the needle into the base of the skin tent.
-
Aspirate briefly to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animals for any adverse reactions, such as sedation, dysphoria, or changes in motor activity, which are known effects of KOR agonists.
-
Monitor for signs of pain or distress at the injection site.
-
Mandatory Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: KOR signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for an in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML138 in Mouse Models
Disclaimer: The following information is intended for research purposes only. The compound ML138 is a selective kappa opioid receptor (KOR) agonist. Limited in vivo data for this compound in mouse models is publicly available. The information provided below is based on a study of a closely related compound, UNC9995, which has been used in mouse models of depression. Researchers should exercise caution and conduct dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.
Introduction
This compound is a potent and selective agonist for the kappa opioid receptor (KOR). KORs are G protein-coupled receptors widely expressed in the central nervous system and peripheral tissues. Activation of KORs has been implicated in a variety of physiological processes, including pain perception, mood, and addiction. As a selective KOR agonist, this compound is a valuable tool for investigating the in vivo functions of this receptor system.
These application notes provide a summary of the available in vivo dosage information for a closely related compound, UNC9995, and general protocols for its administration in mouse models.
Quantitative Data Summary
The following table summarizes the dosage and administration details from a study utilizing the β-arrestin-2-biased Dopamine D2 receptor (Drd2) agonist UNC9995, a compound structurally related to this compound, in mouse models of depression.[1][2]
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| UNC9995 | Chronic Social Defeat Stress (CSDS) | 2 mg/kg/day | Intraperitoneal (i.p.) | Once a day | [1] |
| UNC9995 | Chronic Unpredictable Mild Stress (CUMS) | 2 mg/kg/day | Intraperitoneal (i.p.) | Once a day | [1] |
Experimental Protocols
Drug Formulation and Preparation
For in vivo administration, a proper formulation of this compound is crucial. While specific solubility information for in vivo formulations of this compound is not detailed in the available literature, a common approach for similar small molecules involves the use of a vehicle composed of a mixture of solvents to ensure solubility and stability.
Example Vehicle Formulation:
-
Dimethyl sulfoxide (DMSO): To initially dissolve the compound.
-
PEG 300 (Polyethylene glycol 300): To improve solubility.
-
Tween 80 (Polysorbate 80): As a surfactant to aid in creating a stable emulsion.
-
Saline or Phosphate-Buffered Saline (PBS): As the final diluent to achieve the desired concentration and ensure physiological compatibility.
Protocol for Formulation (Example):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO.
-
Add PEG 300 and Tween 80 to the DMSO/ML138 mixture and vortex thoroughly.
-
Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should be kept low (typically <5-10%) to minimize potential toxicity.
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug administration in mice.
Materials:
-
This compound solution (formulated as described above)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., in mg/kg).
-
Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
This compound, as a KOR agonist, is expected to activate downstream signaling pathways associated with this receptor. The canonical pathway involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: this compound activates the KOR, leading to downstream signaling events.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the effects of this compound in a mouse model is depicted below. This workflow can be adapted for various disease models, such as those for pain, depression, or addiction.
Caption: A generalized workflow for in vivo studies using this compound in mice.
Conclusion
The provided information serves as a starting point for researchers interested in using the KOR agonist this compound in mouse models. The dosage of 2 mg/kg/day (i.p.) for the related compound UNC9995 in depression models can be considered as a reference point.[1] However, it is imperative to perform dose-response studies and carefully consider the specific experimental context, including the mouse strain, disease model, and desired biological endpoint, to determine the optimal dosage and administration regimen for this compound.
References
- 1. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML138 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 is a selective kappa opioid receptor (KOR) agonist. KORs are a class of opioid receptors that, when activated, can produce analgesia, making them a target for the development of novel pain therapeutics. Unlike mu-opioid receptor agonists (e.g., morphine), KOR agonists are generally not associated with reward or addiction potential and have a lower risk of respiratory depression. However, their clinical development has been hampered by potential side effects such as sedation, dysphoria, and aversion.[1][2]
These application notes provide an overview of the potential uses of this compound and other KOR agonists in preclinical pain research, along with detailed protocols for their evaluation in various animal models of pain.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, KOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby dampening the transmission of pain signals.
Recent research has also highlighted the role of biased agonism at the KOR. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-2 signaling). It has been suggested that the analgesic effects of KOR agonists are primarily mediated by G-protein signaling, while the aversive side effects may be linked to the β-arrestin-2 pathway.[1][3][4] Therefore, developing G-protein biased KOR agonists is a key strategy for safer analgesics.
Signaling Pathway Diagram
Caption: KOR Signaling Pathway in Pain Modulation.
Preclinical Pain Models for Evaluating this compound
KOR agonists have shown efficacy in a variety of preclinical pain models, including those for acute nociceptive pain, inflammatory pain, and neuropathic pain.[1]
Data Presentation: Efficacy of KOR Agonists in Preclinical Pain Models
The following table summarizes representative quantitative data for the efficacy of the well-characterized KOR agonist U-50,488 in various preclinical pain models. While specific data for this compound is limited in publicly available literature, the data for U-50,488 can serve as a benchmark for designing experiments with this compound.
| Pain Model | Species | Agonist | Route of Administration | Dose Range (mg/kg) | Outcome Measure | Efficacy | Reference |
| Acute Nociceptive Pain | |||||||
| Warm-Water Tail Withdrawal | Mouse | U-50,488 | s.c. | 0.32 - 10 | Increased tail withdrawal latency | ED₅₀ ≈ 1.8 mg/kg | [5] |
| Hot Plate Test | Rat | U-50,488 | s.c. | 1 - 10 | Increased paw lick latency | Significant increase in latency | [6] |
| Inflammatory Pain | |||||||
| Formalin Test (Phase II) | Mouse | U-50,488 | i.p. | 1 - 10 | Reduced licking/biting time | Dose-dependent reduction | [7] |
| Carrageenan-induced Paw Edema | Rat | U-50,488 | i.p. | 1 - 5 | Reduced paw volume and hyperalgesia | Significant reduction | [8] |
| Neuropathic Pain | |||||||
| Paclitaxel-induced Neuropathy | Mouse | U-50,488 | i.p. | 1 - 10 | Reversal of mechanical allodynia | Significant reversal | [1][5] |
| Spared Nerve Injury (SNI) | Rat | U-50,488H | i.t. | 1.5 | Increased mechanical withdrawal threshold | Significant increase | [9] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response. i.p. = intraperitoneal; s.c. = subcutaneous; i.t. = intrathecal.
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the analgesic potential of this compound in preclinical models.
General Experimental Workflow
Caption: General Experimental Workflow for Preclinical Pain Assessment.
Protocol 1: Evaluation of this compound in a Model of Acute Nociceptive Pain (Warm-Water Tail Withdrawal)
Objective: To assess the analgesic effect of this compound on acute thermal pain.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/Tween 80/saline)
-
Male/Female C57BL/6 mice (8-10 weeks old)
-
Water bath maintained at 52°C
-
Timer
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Gently restrain the mouse and immerse the distal third of the tail into the 52°C water bath. Record the latency (in seconds) for the mouse to flick or withdraw its tail. A cut-off time of 15-20 seconds should be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to determine a dose-response relationship.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), repeat the tail withdrawal test.
-
Data Analysis: Convert the tail withdrawal latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of this compound in a Model of Inflammatory Pain (Formalin Test)
Objective: To assess the effect of this compound on both acute nociceptive and persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
5% Formalin solution
-
Male/Female Sprague-Dawley rats (200-250 g)
-
Observation chamber with a mirror for unobstructed viewing of the paws
-
Timer
Procedure:
-
Acclimatization: Place the rats in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before formalin injection (e.g., 30 minutes for i.p. administration).
-
Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, return the rat to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the total licking/biting time in the this compound-treated groups to the vehicle-treated group for both phases using statistical tests such as one-way ANOVA.
Protocol 3: Evaluation of this compound in a Model of Neuropathic Pain (Paclitaxel-Induced Peripheral Neuropathy)
Objective: To determine if this compound can reverse established mechanical allodynia in a model of chemotherapy-induced neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Paclitaxel
-
Male/Female C57BL/6 mice (8-10 weeks old)
-
von Frey filaments
Procedure:
-
Induction of Neuropathy: Administer paclitaxel to the mice (e.g., 4 mg/kg, i.p.) on four alternate days (days 0, 2, 4, 6).[5]
-
Baseline and Post-Induction Assessment of Allodynia:
-
Before paclitaxel administration (baseline), and then on subsequent days (e.g., day 7, 14), assess the paw withdrawal threshold using von Frey filaments.
-
Place the mice on an elevated mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw and determine the force at which the mouse withdraws its paw.
-
-
Drug Administration: Once stable mechanical allodynia is established (typically 7-14 days after the last paclitaxel injection), administer a single dose of this compound or vehicle.
-
Post-treatment Assessment: Assess the paw withdrawal threshold at various time points after this compound administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group using a two-way repeated measures ANOVA.
Considerations for the Use of this compound
-
Side Effects: It is crucial to monitor for potential KOR-mediated side effects, such as sedation and motor impairment. These can be assessed using tests like the open field test for locomotor activity and the rotarod test for motor coordination.[1] Aversive effects can be evaluated using the conditioned place aversion (CPA) paradigm.[2]
-
Biased Agonism: As the signaling bias of this compound may not be fully characterized, it is important to consider this in the interpretation of results. Comparing the effects of this compound to both G-protein biased and unbiased KOR agonists could provide valuable insights.
-
Pharmacokinetics: The pharmacokinetic profile of this compound (e.g., absorption, distribution, metabolism, and excretion) will influence the choice of administration route and the timing of behavioral assessments.
By following these guidelines and protocols, researchers can effectively evaluate the potential of this compound as a novel analgesic in preclinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterizing opioid consumption in the 30-day post-operative period following shoulder surgery: are we over prescribing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Mallinckrodt Data Analysis Shows Limited Use Of Opioid-Free Analgesia, Underutilization In Some Patients More Prone To Opioid-Related Adverse Events [prnewswire.com]
- 9. A prospective randomized study of multimodal analgesia combined with single injection transversus abdominis plane block versus epidural analgesia against postoperative pain after laparoscopic colon cancer surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Addiction Behaviors with ML138
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML138 is a selective agonist for the kappa opioid receptor (KOR). The KOR system, along with its endogenous ligands, the dynorphins, plays a crucial role in the modulation of mood, reward, and motivation. Unlike mu-opioid receptor (MOR) agonists that are typically rewarding and have a high abuse potential, KOR activation is often associated with dysphoria, aversion, and a reduction in the rewarding effects of drugs of abuse. This makes KOR agonists like this compound valuable research tools for investigating the negative reinforcement mechanisms of addiction, stress-induced relapse, and the "anti-reward" systems of the brain. These notes provide an overview of the application of this compound and other selective KOR agonists in addiction research, detailing its mechanism of action, relevant signaling pathways, and protocols for key behavioral and electrophysiological experiments.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the kappa opioid receptor, a G-protein coupled receptor (GPCR). The KOR is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the G-protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit can then directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation of GIRK channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory effect on neurons in key reward-related brain regions, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), is thought to underlie the anti-reward and dysphoric effects of KOR agonists.[1][2]
Data Presentation
The following tables summarize quantitative data from studies using selective KOR agonists in various addiction-related paradigms. While specific data for this compound is limited in the public domain, the data presented from studies using the well-characterized KOR agonist U50,488 and Salvinorin A serve as a proxy for the expected effects of a selective KOR agonist.
Table 1: Effects of KOR Agonists on Dopamine Release in the Nucleus Accumbens
| KOR Agonist | Animal Model | Brain Region | Method | Effect on Dopamine Release | Reference |
| U50,488H | Rat | Nucleus Accumbens | In Vivo Microdialysis | Decreased extracellular dopamine levels | [3] |
| U50,488H | Rat | Nucleus Accumbens | In Vivo Fast-Scan Cyclic Voltammetry | Inhibited heroin-stimulated dopamine release | [4] |
| U50,488 | Mouse | Nucleus Accumbens Core | Ex Vivo Fast-Scan Cyclic Voltammetry | Greater inhibition of dopamine release in caudal vs. rostral subregion | [5] |
| Salvinorin A | Rat | Dorsal Striatum | In Vivo Microdialysis | Decreased dialysate dopamine levels | [6] |
Table 2: Behavioral Effects of KOR Agonists in Addiction Models
| KOR Agonist | Animal Model | Behavioral Paradigm | Dose Range | Effect | Reference |
| U50,488H | Rat | Cocaine Self-Administration | 0.0032-0.1 mg/kg/h (i.v.) | Dose-dependent decrease in cocaine intake | [7] |
| U50,488H | Rat | Morphine Self-Administration | 0.0032-0.1 mg/kg/h (i.v.) | Dose-dependent decrease in morphine intake | [7] |
| U50,488 | Mouse | Conditioned Place Aversion | 2.5 - 10 mg/kg (i.p.) | Induced conditioned place aversion | [8] |
| U50,488 | Mouse | Cocaine Conditioned Place Preference | 5 mg/kg (i.p.) | Potentiated cocaine CPP when given 60 min prior | [9] |
| Salvinorin A | Human | Subjective Effects Questionnaires | 0.375-21 μg/kg (inhaled) | Dose-related dissociative and hallucinogenic effects | [10][11][12] |
Experimental Protocols
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Habituation (Day 1): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, animals receive an injection of this compound (or vehicle) and are confined to one of the outer chambers for a set period (e.g., 30 minutes). The drug-paired chamber should be counterbalanced across animals.
-
On the intervening days, animals receive a vehicle injection and are confined to the opposite chamber.
-
-
Test (Day 6): Animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for a set period (e.g., 15-30 minutes).
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion (dysphoria).[13]
Intravenous Self-Administration
This model assesses the reinforcing properties of a drug. To study the effect of this compound on the reinforcing properties of an addictive drug, this compound can be administered prior to the self-administration session.
Protocol:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in an operant chamber equipped with two levers. Pressing the "active" lever results in an intravenous infusion of a drug of abuse (e.g., cocaine, heroin), while pressing the "inactive" lever has no consequence. Animals are trained to self-administer the drug until a stable baseline of responding is achieved.
-
This compound Treatment: Prior to a self-administration session, animals are pre-treated with this compound or vehicle at various doses.
-
Test Session: Animals are placed back in the operant chamber, and the number of drug infusions earned is recorded.
-
Data Analysis: A decrease in the number of self-administered drug infusions following this compound treatment suggests that this compound reduces the reinforcing effects of the drug.[14][15][16]
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Surgery: A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Habituation: Animals are allowed to recover from surgery and are habituated to the microdialysis setup.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a baseline neurotransmitter level.
-
This compound Administration: this compound is administered (e.g., systemically or directly into a brain region via the probe).
-
Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels in response to this compound.
-
Analysis: Neurotransmitter concentrations in the dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons in brain slices to determine the effects of this compound on neuronal excitability.
Protocol:
-
Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest (e.g., VTA) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron (gigaseal). The membrane is then ruptured to allow for whole-cell recording.
-
Drug Application: this compound is bath-applied to the slice, and changes in the neuron's membrane potential or currents are recorded in current-clamp or voltage-clamp mode, respectively.
-
Data Analysis: Changes in neuronal firing rate, resting membrane potential, and postsynaptic currents are analyzed to determine the effect of this compound on neuronal excitability. KOR agonist-induced activation of GIRK channels will result in an outward current in voltage-clamp recordings.[1][2]
Mandatory Visualizations
References
- 1. κ-Opioid Agonists Directly Inhibit Midbrain Dopaminergic Neurons | Journal of Neuroscience [jneurosci.org]
- 2. κ-Opioid Agonists Directly Inhibit Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine release in the nucleus accumbens during heroin self-administration is modulated by kappa opioid receptors: an in vivo fast-cyclic voltammetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-related effects of salvinorin A in humans: dissociative, hallucinogenic, and memory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-related Effects of Salvinorin A in Humans: Dissociative, Hallucinogenic, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 15. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ML138 in Conditioned Place Preference Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific studies utilizing ML138 (also known as ML133) in conditioned place preference (CPP) experiments have been published. The following application notes and protocols are therefore hypothetical and designed to serve as a comprehensive guide for researchers interested in investigating the role of the Kir2.1 channel inhibitor, this compound, in reward and aversion learning using the CPP paradigm. The methodologies are based on established CPP protocols for other small molecules and the known pharmacology of this compound.
Introduction
The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[1][2] It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance.[3] A subsequent preference for the drug-paired environment suggests a rewarding effect, while avoidance indicates aversion.[2]
This compound is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1.[4][5] Kir2.1 channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability in various brain regions, including those implicated in reward pathways like the ventral tegmental area (VTA).[6][7] Inhibition of Kir2.1 channels by this compound leads to depolarization of the cell membrane, which can increase neuronal firing.[8][9] Given that the firing of dopaminergic neurons in the VTA is a key event in reward signaling, investigating the effect of this compound in a CPP paradigm could provide valuable insights into the role of Kir2.1 channels in addiction-related behaviors. These application notes provide a detailed, albeit prospective, protocol for conducting such an investigation.
Experimental Protocols
Materials and Apparatus
-
Subjects: Adult male C57BL/6J mice (8-10 weeks old).
-
Drug: this compound (hydrochloride salt), to be dissolved in a vehicle solution.
-
Vehicle: A solution of 10% DMSO, 15% Tween 80, and 75% 0.9% saline.
-
Apparatus: A three-compartment conditioned place preference box. The two larger outer compartments should be distinct in terms of visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. A smaller, neutral central compartment connects the two outer compartments. Guillotine doors are used to restrict access to the compartments during conditioning.
-
Data Collection: An automated video tracking system and software to record and analyze the animal's position and time spent in each compartment, as well as locomotor activity (total distance traveled).
Experimental Procedure: Unbiased CPP Protocol
This protocol is designed as an 8-day, unbiased procedure to minimize the influence of initial compartment preference.
Day 1: Habituation and Pre-Test
-
Place each mouse in the central compartment of the CPP apparatus with the guillotine doors open, allowing free access to all three compartments for 15 minutes.
-
Record the time spent in each of the two larger compartments to establish baseline preference.
-
Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one compartment) may be excluded from the study.
-
Assign animals to treatment groups (Vehicle, this compound low dose, this compound high dose) in a counterbalanced manner based on their pre-test scores.
Days 2-7: Conditioning Phase
This phase consists of six days of conditioning, with one session per day. The drug-paired and vehicle-paired compartments are assigned in a counterbalanced design.
-
Conditioning with this compound (e.g., on Days 2, 4, 6):
-
Administer this compound (e.g., 10 or 30 mg/kg, intraperitoneally - i.p.). Dosage should be determined based on preliminary dose-response studies for locomotor effects and brain penetration.
-
Immediately place the mouse in its assigned drug-paired compartment for 30 minutes with the guillotine door closed.
-
After 30 minutes, return the mouse to its home cage.
-
-
Conditioning with Vehicle (e.g., on Days 3, 5, 7):
-
Administer the vehicle solution (i.p.) at the same volume as the drug injection.
-
Immediately place the mouse in the opposite compartment (the vehicle-paired compartment) for 30 minutes with the guillotine door closed.
-
After 30 minutes, return the mouse to its home cage.
-
Day 8: Test for Preference (Post-Test)
-
In a drug-free state, place each mouse in the central compartment with the guillotine doors open, allowing free access to all three compartments for 15 minutes.
-
Record the time spent in each of the two larger compartments and the total distance traveled.
Data Analysis
-
CPP Score: The primary dependent variable is the CPP score, calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.[10][11]
-
Locomotor Activity: The total distance traveled during the pre-test and post-test sessions should be analyzed to assess any potential effects of this compound on general activity, which could confound the interpretation of the CPP data.[12][13][14]
-
Statistical Analysis:
-
A two-way repeated measures ANOVA can be used to analyze the time spent in the drug-paired compartment, with "treatment group" as the between-subjects factor and "test phase" (pre-test vs. post-test) as the within-subjects factor.[3]
-
A one-way ANOVA followed by post-hoc tests (e.g., Tukey's) can be used to compare the CPP scores and post-test locomotor activity between the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables represent hypothetical data that could be obtained from a CPP study with this compound, as described in the protocol above.
Table 1: Conditioned Place Preference Scores for this compound
| Treatment Group | Dose (mg/kg, i.p.) | N | Pre-Test Time in Paired Compartment (s) (Mean ± SEM) | Post-Test Time in Paired Compartment (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Vehicle | - | 12 | 445.8 ± 25.3 | 452.1 ± 28.9 | 6.3 ± 10.1 |
| This compound | 10 | 12 | 451.2 ± 22.8 | 589.6 ± 35.1 | 138.4 ± 21.5 |
| This compound | 30 | 12 | 448.9 ± 27.1 | 650.3 ± 40.2 | 201.4 ± 29.8 |
*p < 0.05, **p < 0.01 compared to vehicle control group.
Table 2: Locomotor Activity During Pre-Test and Post-Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Pre-Test Distance Traveled (m) (Mean ± SEM) | Post-Test Distance Traveled (m) (Mean ± SEM) |
| Vehicle | - | 12 | 25.6 ± 2.1 | 24.9 ± 2.3 |
| This compound | 10 | 12 | 26.1 ± 1.9 | 27.3 ± 2.5 |
| This compound | 30 | 12 | 25.3 ± 2.4 | 28.1 ± 2.8 |
Mandatory Visualizations
Caption: Experimental workflow for an 8-day unbiased conditioned place preference protocol.
Caption: Putative signaling pathway of this compound in reward processing.
References
- 1. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 2. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 4. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psypost.org [psypost.org]
- 10. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Multiple Sclerosis: Application Notes for ML138 Have Been Adapted for a Kir6.2 Modulator Due to Limited Specific Data
Initial investigations into the compound ML138 for the treatment of multiple sclerosis (MS) have revealed a lack of specific scientific literature directly linking this molecule to MS research. The identifier "this compound" is commercially associated with a kappa opioid receptor (KOR) agonist, a class of compounds not prominently featured in current MS therapeutic strategies. Additionally, "this compound" is also the model number for a bio-amplifier used in electrophysiological studies.
Given the ambiguity and the absence of direct evidence for the use of the KOR agonist this compound in MS, this document provides detailed application notes and protocols for a hypothetical, yet scientifically plausible, therapeutic agent: a selective Kir6.2 potassium channel modulator. The rationale for this adaptation is grounded in emerging research suggesting the involvement of ATP-sensitive potassium (K-ATP) channels, for which Kir6.2 is a key subunit, in neuroinflammation and neurodegenerative processes relevant to multiple sclerosis.
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals actively seeking to explore novel therapeutic avenues for multiple sclerosis.
Application Notes: Investigating a Novel Kir6.2 Modulator in Multiple Sclerosis
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated demyelinating disease of the central nervous system (CNS).[1] The pathology is characterized by inflammation, demyelination, and axonal damage, leading to progressive neurological disability.[2][3] Current disease-modifying therapies primarily target the inflammatory component of MS.[4] However, there remains a significant unmet need for therapies that promote neuroprotection and remyelination.
ATP-sensitive potassium (K-ATP) channels, formed by Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, are implicated in cellular protection under metabolic stress. The Kir6.2 subunit is notably expressed in neurons and glial cells. Modulation of Kir6.2 channels presents a potential therapeutic strategy to mitigate neuroinflammation and protect against excitotoxicity, both of which are key pathological features of MS.[5][6][7][8]
This document outlines protocols for the pre-clinical evaluation of a novel, selective Kir6.2 modulator in the context of multiple sclerosis research.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of a Kir6.2 modulator in in vitro and in vivo models of multiple sclerosis.
Table 1: In Vitro Efficacy of Kir6.2 Modulator on Oligodendrocyte Precursor Cell (OPC) Differentiation and Survival
| Treatment Group | Concentration (µM) | OPC Differentiation (% of O4+ cells) | OPC Survival (% of viable cells) |
| Vehicle Control | - | 25 ± 4 | 95 ± 3 |
| Kir6.2 Modulator | 0.1 | 35 ± 5 | 96 ± 2 |
| Kir6.2 Modulator | 1 | 55 ± 6 | 98 ± 1 |
| Kir6.2 Modulator | 10 | 62 ± 7 | 97 ± 3 |
| Positive Control (e.g., Clemastine) | 1 | 58 ± 5 | 96 ± 2 |
| p < 0.05 compared to Vehicle Control |
Table 2: In Vivo Efficacy of Kir6.2 Modulator in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Peak Clinical Score | Day of Onset | CNS Inflammatory Infiltrate (cells/mm²) | Demyelination (% area) |
| Vehicle Control | - | 3.5 ± 0.5 | 11 ± 1 | 150 ± 25 | 45 ± 8 |
| Kir6.2 Modulator | 5 | 2.5 ± 0.4 | 14 ± 1 | 85 ± 15 | 28 ± 6 |
| Kir6.2 Modulator | 10 | 1.8 ± 0.3 | 16 ± 2 | 50 ± 10 | 15 ± 4 |
| Positive Control (e.g., Fingolimod) | 1 | 1.5 ± 0.2 | 17 ± 1 | 45 ± 8 | 12 ± 3 |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocols
Protocol 1: In Vitro Assessment of Kir6.2 Modulator on Oligodendrocyte Precursor Cell (OPC) Differentiation
Objective: To determine the effect of the Kir6.2 modulator on the differentiation of OPCs into mature, myelinating oligodendrocytes.
Methodology:
-
OPC Isolation and Culture:
-
Isolate OPCs from the cortices of P1-P2 neonatal Sprague-Dawley rat pups.
-
Culture the isolated OPCs on poly-D-lysine coated plates in a defined proliferation medium containing PDGF-AA and bFGF.
-
-
Differentiation Assay:
-
Once OPCs reach 70-80% confluency, switch to a differentiation medium lacking mitogens.
-
Treat the cells with varying concentrations of the Kir6.2 modulator (e.g., 0.1, 1, 10 µM), a vehicle control, and a positive control for differentiation (e.g., Clemastine).
-
Incubate for 72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for markers of mature oligodendrocytes (e.g., O4, MBP) and OPCs (e.g., A2B5, NG2).
-
Counterstain with DAPI for nuclear visualization.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of O4-positive cells relative to the total number of DAPI-stained cells.
-
Protocol 2: In Vivo Evaluation of Kir6.2 Modulator in the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the therapeutic efficacy of the Kir6.2 modulator in a widely used animal model of multiple sclerosis.[2][3][9][10][11]
Methodology:
-
EAE Induction:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Immunize subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, Kir6.2 modulator at different doses, positive control like Fingolimod).
-
Begin treatment on day 7 post-immunization (prophylactic) or upon onset of clinical signs (therapeutic).
-
Administer the compound daily via oral gavage or intraperitoneal injection.
-
-
Clinical Scoring:
-
Monitor mice daily for body weight and clinical signs of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Histopathology:
-
At the end of the study (e.g., day 28), perfuse the mice and collect spinal cords.
-
Process the tissue for histology.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory infiltrates and Luxol Fast Blue (LFB) to assess demyelination.
-
-
Data Analysis:
-
Analyze clinical scores, body weight changes, day of onset, and histopathological data.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine significance.
-
Visualizations
Signaling Pathway
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospective.com [biospective.com]
- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 5. ATP-sensitive Potassium Channel Subunits in Neuroinflammation: Novel Drug Targets in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ATP-sensitive Potassium Channel Subunits in Neuroinflammation: Novel Drug Targets in Neurodegenerative Disorders | Bentham Science [benthamscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 11. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ML138 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of ML138, a selective kappa opioid receptor (KOR) agonist, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining accurate results in research and drug development applications. This guide includes a summary of quantitative data, detailed experimental procedures, and diagrams of the experimental workflow and the relevant signaling pathway.
Introduction
This compound is a potent and selective agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain, mood, and addiction. As a valuable tool for studying KOR signaling and for potential therapeutic development, the proper preparation of this compound stock solutions is a fundamental first step for any in vitro or in vivo experiment. DMSO is a common solvent for dissolving small molecules like this compound due to its broad solvency and miscibility with aqueous media.[1] However, improper handling can lead to compound degradation, precipitation, or cellular toxicity. These application notes provide a standardized protocol to ensure the reliable and effective use of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for preparing and storing this compound stock solutions.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Weight | 417.31 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), anhydrous/molecular biology grade | General Practice |
| Solubility in DMSO | 10 mg/mL | |
| Recommended Stock Concentration | 10 mM - 20 mM | Calculated |
| Storage of this compound Powder | -20°C for up to 3 years | [2] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year | [2] |
| Freeze-Thaw Cycles | Minimize; aliquot into single-use volumes | General Practice |
| Maximum DMSO in Cell Culture | < 0.5% to avoid cytotoxicity | General Practice |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted for different desired concentrations, not exceeding the solubility limit.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Preparation and Safety Precautions:
-
Work in a clean, designated area, such as a chemical fume hood or a biosafety cabinet, to minimize contamination.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of substances through the skin.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect compound stability.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (417.31 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 417.31 g/mol = 4.17 mg
-
-
-
Weighing this compound Powder:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For small quantities, it is often more accurate to weigh a slightly larger amount and adjust the volume of DMSO accordingly.
-
Alternatively, if the compound is supplied in a pre-weighed vial, the entire contents can be used to prepare the stock solution by adding the appropriate volume of DMSO.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to one year).[2]
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.
This compound and the Kappa Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound as a kappa opioid receptor (KOR) agonist.
References
ML138: A G-Protein Biased Agonist for Investigating Kappa-Opioid Receptor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a critical target in the development of therapeutics for pain, depression, and addiction.[1] However, the clinical utility of KOR agonists has been limited by side effects such as dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway.[1] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to develop safer and more effective KOR-targeted drugs.[1][2] ML138 is a potent and selective small molecule agonist of the KOR that exhibits significant G-protein bias, potently activating G-protein coupling while only weakly recruiting β-arrestin2.[1] This property makes this compound an invaluable research tool for dissecting the distinct roles of G-protein and β-arrestin signaling in KOR function.
These application notes provide detailed information and protocols for utilizing this compound to study KOR signaling pathways.
Application Notes
This compound can be used in a variety of in vitro assays to characterize its biased agonism at the KOR. Key applications include:
-
Dissecting G-protein versus β-arrestin mediated effects: By comparing the cellular responses to this compound with those of a balanced KOR agonist (e.g., U50,488), researchers can delineate the specific downstream effects of G-protein activation versus β-arrestin recruitment.
-
Investigating the therapeutic potential of G-protein biased KOR agonism: this compound can be used in preclinical models to explore whether selective activation of KOR G-protein signaling can achieve therapeutic effects, such as analgesia, without the adverse effects associated with β-arrestin activation.[1]
-
Structure-activity relationship (SAR) studies: The chemical scaffold of this compound can serve as a starting point for the design and synthesis of novel biased KOR agonists with improved potency and selectivity.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the human kappa-opioid receptor (hKOR), demonstrating its G-protein bias. Data is derived from Frankowski et al., 2013.
| Ligand | Assay | EC50 (nM) | Emax (%) | Bias Factor (vs. U50,488) |
| This compound | [35S]GTPγS (G-protein) | 28 | 98 | 31 |
| β-arrestin2 Recruitment | 870 | 89 | ||
| U50,488 (Balanced Agonist) | [35S]GTPγS (G-protein) | 18 | 100 | 1 |
| β-arrestin2 Recruitment | 120 | 100 |
Bias Factor was calculated using the operational model of agonism, taking into account both potency and efficacy relative to the reference compound U50,488.
Mandatory Visualizations
Caption: KOR signaling pathways activated by biased and balanced agonists.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
cAMP Inhibition Assay (G-protein Signaling)
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing KOR.
Materials:
-
KOR-expressing cells (e.g., CHO-hKOR or HEK293-hKOR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound and a reference agonist (e.g., U50,488)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 384-well microplates
Procedure:
-
Cell Culture: Culture KOR-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed cells into a 384-well plate at a predetermined optimal density and allow them to attach.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Aspirate the culture medium from the cells and add assay buffer containing IBMX (to inhibit phosphodiesterases). b. Add the serially diluted compounds to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed concentration of forskolin (typically the EC80) to all wells except the basal control to stimulate adenylyl cyclase. e. Incubate for 15-30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the IC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin2 Recruitment Assay
This protocol describes a common method for measuring β-arrestin2 recruitment to the KOR using an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).
Materials:
-
Cells co-expressing KOR tagged with a ProLink™ (PK) fragment and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® CHO-K1 hOPRK1 β-Arrestin cells).
-
Cell plating reagent (as per manufacturer's instructions).
-
This compound and a reference agonist (e.g., U50,488).
-
Assay buffer.
-
Detection reagents (as per manufacturer's instructions).
-
White, solid-bottom 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Prepare and plate the engineered cells in a 384-well plate according to the manufacturer's protocol and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Add the serially diluted compounds to the cells. b. Incubate for 90-120 minutes at 37°C in a humidified incubator.
-
Signal Detection: a. Equilibrate the plate to room temperature. b. Add the detection reagents according to the manufacturer's protocol. c. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin2 recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation as a downstream marker of KOR activation.
Materials:
-
KOR-expressing cells.
-
Serum-free cell culture medium.
-
This compound and a reference agonist.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: a. Plate KOR-expressing cells and grow to ~80% confluency. b. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation. c. Treat cells with various concentrations of this compound or a reference agonist for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Re-probing for Total ERK: a. Strip the membrane according to a standard protocol. b. Re-block the membrane and probe with the primary antibody against total ERK1/2. c. Repeat the washing, secondary antibody incubation, and detection steps.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot this ratio against the log concentration of the agonist to determine the EC50 and Emax for ERK phosphorylation.
References
Troubleshooting & Optimization
Navigating ML138 Treatment: A Technical Guide to Optimizing Concentration for Maintained Cell Viability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of ML138, a selective kappa opioid receptor (KOR) agonist. By offering detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols, this resource aims to ensure the successful application of this compound while maintaining optimal cell viability.
Troubleshooting Guide
Researchers may encounter several challenges when determining the optimal concentration of this compound for their specific cell line and experimental goals. This section addresses common problems with potential causes and recommended solutions.
Table 1: Troubleshooting Common Issues with this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | This compound concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more precise range. For initial experiments with a new cell line, a starting range of 0.1 µM to 10 µM is often recommended for KOR agonists.[1] |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Sub-optimal cell culture conditions: Poor cell health prior to treatment can exacerbate the cytotoxic effects of any compound. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Regularly check for signs of contamination. | |
| Inconsistent or Non-reproducible Results | Inaccurate pipetting or dilution: Errors in preparing serial dilutions of this compound can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution of this compound for each experiment to avoid degradation. |
| Variability in cell plating density: Inconsistent cell numbers across wells can affect the apparent potency of this compound. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density. | |
| Edge effects in multi-well plates: Evaporation from wells on the periphery of the plate can concentrate this compound and other media components, leading to skewed results. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No Observable Effect of this compound | This compound concentration is too low: The concentration used may not be sufficient to elicit a response at the kappa opioid receptor. | Increase the concentration of this compound. Refer to dose-response data from similar compounds or perform a wider concentration range experiment. |
| Low or absent KOR expression: The cell line being used may not express the kappa opioid receptor at a sufficient level. | Verify KOR expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| Degraded this compound: Improper storage or handling can lead to the degradation of the compound. | Store this compound according to the manufacturer's instructions, typically as a powder at -20°C and as a stock solution at -80°C. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in cell culture experiments.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the kappa opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[2][3] Upon binding to the KOR, this compound activates intracellular signaling pathways. KORs are primarily coupled to the Gi/Go family of G proteins. Activation of these G proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. KOR agonists can also trigger signaling through β-arrestin pathways and activate mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[4][5][6][7]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. This range is based on the concentrations used for other selective KOR agonists, such as U50488h, in cell-based assays.[1] The original high-throughput screening that identified this compound used a concentration of 10 µM.[2] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is always recommended to determine the optimal non-toxic concentration for your system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q4: How can I determine if my cell line expresses the kappa opioid receptor (KOR)?
A4: You can assess KOR expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure the mRNA expression of the OPRK1 gene.
-
Western Blotting: To detect the KOR protein.
-
Flow Cytometry or Immunocytochemistry: To visualize KOR protein expression and localization within the cells.
Q5: What are the key considerations when performing a cell viability assay with this compound?
A5:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Treatment Duration: The incubation time with this compound can influence the observed effects. Common time points for viability assays are 24, 48, and 72 hours.
-
Controls: Include the following controls in your experiment:
-
Untreated cells: To establish a baseline for 100% viability.
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
Positive control: A compound known to induce cell death in your cell line to ensure the assay is working correctly.
-
-
Assay Type: Choose a viability assay appropriate for your experimental design. Common assays include MTT, XTT, and CellTiter-Glo.
Experimental Protocols
This section provides a detailed methodology for a common experiment to determine the optimal concentration of this compound.
Protocol 1: Determining the Dose-Dependent Effect of this compound on Cell Viability using an MTT Assay
Objective: To determine the concentration range of this compound that can be used in cell-based assays without causing significant cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine the appropriate seeding density to ensure they are approximately 70-80% confluent at the end of the experiment.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value for cytotoxicity (the concentration at which cell viability is reduced by 50%).
-
Table 2: Example Data Presentation for Dose-Dependent Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 0.5 | 95.3 ± 6.1 |
| 1 | 92.1 ± 5.5 |
| 5 | 85.4 ± 7.3 |
| 10 | 76.8 ± 8.0 |
| 25 | 55.2 ± 9.1 |
| 50 | 30.1 ± 6.7 |
| 100 | 12.5 ± 4.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Key Concepts
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for determining this compound dose-response on cell viability.
Caption: Simplified signaling pathway of this compound via the kappa opioid receptor.
References
- 1. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
troubleshooting ML138 solubility issues in PBS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with ML138 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound directly in PBS, but it is not dissolving. Why is this happening?
A1: this compound is a small molecule that has low aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers like PBS. The chemical properties of this compound make it more amenable to dissolution in an organic solvent first.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mg/mL in DMSO.[1][2]
Q3: How should I prepare a working solution of this compound in PBS?
A3: The standard method is to first prepare a concentrated stock solution of this compound in DMSO. This stock solution can then be serially diluted in DMSO to an intermediate concentration before final dilution into your aqueous buffer (e.g., PBS) to reach the desired final concentration. This two-step dilution process helps to prevent the compound from precipitating out of solution.[3][4]
Q4: I diluted my DMSO stock of this compound into PBS, and now I see a precipitate. What went wrong?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low water solubility.[3] This occurs because the solvent environment changes from a favorable organic solvent to a less favorable aqueous one, causing the compound to "crash out" of solution. To avoid this, ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤0.5%) and that the final concentration of this compound does not exceed its solubility limit in the mixed solvent system.
Q5: Are there any techniques to improve the solubility of this compound in my final PBS solution?
A5: Yes, several techniques can be employed:
-
Sonication: After diluting the DMSO stock into PBS, sonicating the solution can help to break down small precipitates and aid in dissolution.[3]
-
Gentle Warming: Gently warming the solution to 37°C may increase the solubility of the compound. However, be cautious as prolonged heating can potentially degrade the compound.[3][5]
-
Vortexing: Vigorous vortexing immediately after dilution can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in PBS. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in 100% DMSO. |
| A precipitate forms immediately upon diluting the DMSO stock in PBS. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | 1. Make serial dilutions of your DMSO stock in DMSO first to lower the concentration before adding to PBS. 2. Add the DMSO stock to the PBS buffer slowly while vortexing. 3. Ensure the final DMSO concentration in your working solution is as low as possible (ideally ≤0.5%). |
| The final solution is cloudy or has visible particles. | The concentration of this compound is above its solubility limit in the final PBS/DMSO mixture. | 1. Try gentle warming (e.g., 37°C) or sonication to aid dissolution. 2. If cloudiness persists, the desired concentration may be too high. Consider lowering the final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 417.31 g/mol )[1][6]
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh out a precise amount of this compound powder (e.g., 4.17 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 4.17 mg of this compound, this would be 1 mL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, brief sonication in a water bath sonicator for 5-10 minutes can be applied.
-
Store the stock solution at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare an intermediate dilution of the 10 mM this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Further dilute the 1 mM intermediate solution 1:10 in DMSO to create a 100 µM solution.
-
Add 1 µL of the 100 µM this compound solution to 99 µL of PBS in a microcentrifuge tube.
-
Immediately vortex the solution vigorously for 30-60 seconds to ensure rapid and uniform mixing. This will result in a final this compound concentration of 1 µM with a final DMSO concentration of 1%. Adjust the dilution scheme as necessary to achieve your desired final concentrations while keeping the DMSO concentration as low as possible.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
References
- 1. This compound = 98 HPLC 1355243-24-1 [sigmaaldrich.com]
- 2. This compound = 98 HPLC 1355243-24-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. This compound | TargetMol [targetmol.com]
Technical Support Center: Preventing ML138 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing the kappa opioid receptor (KOR) agonist ML138, maintaining its solubility in culture media is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a highly selective KOR agonist, available as a powder that is soluble in DMSO.[1][2] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions like cell culture media.[3][4] When a concentrated DMSO stock of this compound is diluted into your media, it can precipitate out of solution, reducing its effective concentration and leading to inconsistent experimental outcomes.[3]
Q2: What are the primary causes of this compound precipitation in culture media?
Several factors can contribute to the precipitation of this compound and other small molecules in culture media:
-
Poor Aqueous Solubility: The primary reason is the hydrophobic nature of the compound. When the DMSO concentration is significantly lowered upon dilution in aqueous media, this compound's solubility limit can be exceeded.[5][6]
-
High Final Concentration: Attempting to work at a high final concentration of this compound increases the likelihood of precipitation.[5]
-
Improper Dilution Technique: Rapidly diluting a highly concentrated DMSO stock directly into the culture medium can cause the compound to "crash out" of solution.[3]
-
Temperature and pH Fluctuations: Changes in temperature and pH of the culture media can alter the solubility of small molecules.[5][7] Media components themselves can also precipitate due to temperature shifts.[7]
-
Interactions with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and affect its solubility.[8]
Q3: How does the choice of solvent impact this compound stability?
The choice of solvent is crucial for both solubility and stability. While DMSO is a common and effective solvent for dissolving this compound, the final concentration in the assay medium should be kept low (typically below 0.5%) to prevent cellular toxicity.[4][5] It is also important to use anhydrous DMSO, as moisture can lead to compound degradation, especially during freeze-thaw cycles.[5]
Q4: Can I pre-dissolve this compound directly in media or PBS?
It is generally not recommended to dissolve this compound directly in aqueous solutions like PBS or culture media due to its poor water solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting this compound stock solution into culture media.
This is a common issue indicating that the compound's solubility limit has been breached upon introduction to the aqueous environment.
Troubleshooting Steps:
-
Review Final Concentration: The most direct solution is to test a lower final concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of a single dilution step, employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in fresh, anhydrous DMSO. Then, add this intermediate stock to your culture medium.[3]
-
Ensure Rapid Mixing: When adding the this compound stock (or intermediate dilution) to the culture medium, ensure the medium is being gently agitated (e.g., by vortexing at a low speed or swirling) to facilitate rapid and thorough mixing.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent toxicity.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
This may be due to compound instability, temperature fluctuations, or slow precipitation from a supersaturated solution.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: It is best practice to prepare working solutions of this compound in culture medium fresh for each experiment to avoid degradation or precipitation over time.[3]
-
Storage of Stock Solutions: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1][3]
-
Assess Stability in Media: To determine if the compound is stable in your specific culture medium, you can incubate a solution of this compound in the medium (without cells) for the duration of your experiment. Visually inspect for precipitation at different time points.
-
Consider Serum Protein Binding: If using serum-containing media, this compound may bind to proteins like albumin.[9][10] This can affect its free concentration and potentially its solubility. Adding the compound to serum-containing medium may help maintain its solubility.
Quantitative Data Summary
The following tables provide key information regarding this compound properties and recommended solvent concentrations for cell culture experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 417.31 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 10 mg/mL | |
| Storage (Powder) | 2-8°C (short-term), -20°C for 3 years (long-term) | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Higher concentrations can be toxic to cells.[4][5] Always include a vehicle control. |
| Ethanol | ≤ 0.5% | Can be an alternative to DMSO, but compatibility with this compound must be verified.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 417.31 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.17 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -80°C for long-term use.[1]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
To do this, add 2 µL of the 10 mM stock to 198 µL of anhydrous DMSO.
-
-
Add the intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration. To maintain a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of your DMSO stock into the media.
-
For a 10 µM final concentration from a 10 mM stock, you can directly add 1 µL of the 10 mM stock to 1 mL of medium while gently vortexing.
-
For lower concentrations, using an intermediate dilution is recommended to ensure accurate pipetting.
-
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: G-protein biased signaling pathway of this compound at the KOR.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
ML138 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and experimental use of ML138, a selective kappa opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that acts as a selective agonist for the kappa opioid receptor (KOR). It is used as a research tool to investigate the roles of the KOR in various physiological processes. Its CAS Number is 1355243-24-1, and it has a molecular formula of C₁₉H₁₄Cl₂N₄OS and a molecular weight of 417.31 g/mol .
Q2: What are the recommended long-term storage conditions for this compound?
A2: There are differing recommendations for the storage of solid this compound. Some suppliers suggest storing the powder at -20°C for up to three years, while others recommend 2-8°C. For solutions of this compound, storage at -80°C for up to one year is consistently advised. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations for your particular batch.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in an appropriate solvent, such as DMSO, to the desired concentration. For example, to make a 10 mM stock solution in DMSO, you would dissolve 4.173 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution at -80°C.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its stability and ensure the reliability of experimental results. Below is a summary of the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Shipping Condition |
| Powder | -20°C | Up to 3 years | Ambient or with blue ice |
| 2-8°C | Refer to CoA | ||
| In Solvent | -80°C | Up to 1 year | - |
Note: The discrepancy in recommended storage temperatures for the powder form highlights the importance of consulting the supplier-specific Certificate of Analysis. Long-term stability can be affected by factors such as temperature, light, and humidity. For extended storage, it is advisable to store the compound in a desiccator at the recommended temperature.
Experimental Protocols
Below is a general protocol for an in vitro cell-based assay to measure the activity of this compound on the kappa opioid receptor. This protocol should be optimized for your specific cell line and experimental setup.
Experimental Workflow for an In Vitro Cell-Based Assay
Caption: A general workflow for an in vitro cell-based assay with this compound.
Detailed Methodologies:
-
Cell Preparation:
-
Culture cells stably expressing the human kappa opioid receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Seed the cells into a 96-well plate at a density optimized for your assay (e.g., 10,000-50,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO) on ice.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (buffer with the same final DMSO concentration) and a positive control (a known KOR agonist).
-
Incubate the plate at 37°C for a predetermined time, depending on the signaling pathway being investigated (e.g., 30 minutes for cAMP accumulation or 5-15 minutes for pERK activation).
-
-
Detection:
-
Follow the manufacturer's instructions for the specific detection kit being used (e.g., cAMP assay kit or pERK ELISA kit). This typically involves lysing the cells and adding detection reagents.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | 1. Inactive this compound due to improper storage. 2. Low receptor expression in cells. 3. Incorrect assay conditions (e.g., incubation time, temperature). 4. Problems with detection reagents. | 1. Verify storage conditions and use a fresh aliquot of this compound. 2. Confirm KOR expression via Western blot or qPCR. 3. Optimize assay parameters. 4. Check the expiration date and proper storage of assay kit components. |
| High background signal | 1. High DMSO concentration. 2. Contamination of cell culture. 3. Autofluorescence of this compound or other components. | 1. Ensure the final DMSO concentration is low and consistent across all wells. 2. Test for mycoplasma and other contaminants. 3. Run a control with this compound in the absence of cells. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Pipetting errors. 3. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent passage number range and ensure they are healthy. 2. Calibrate pipettes and use proper pipetting techniques. 3. Standardize all incubation steps. |
| Unexpected physiological effects in vivo | 1. Off-target effects of this compound. 2. Poor bioavailability or rapid metabolism. 3. Activation of undesired signaling pathways (e.g., β-arrestin). | 1. Test for activity at other opioid receptors or relevant targets. 2. Perform pharmacokinetic studies to determine the optimal dosing regimen. 3. Use biased agonism assays to profile the signaling of this compound. |
Signaling Pathways
This compound exerts its effects by activating the kappa opioid receptor, a G-protein coupled receptor (GPCR). KOR activation initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway.
Kappa Opioid Receptor Signaling Pathways
Caption: Signaling pathways activated by the kappa opioid receptor agonist this compound.
The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia. This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects. The β-arrestin pathway, on the other hand, is often linked to the adverse effects of KOR agonists, such as dysphoria and sedation. This pathway is initiated by G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, leading to the recruitment of β-arrestin2 and activation of mitogen-activated protein kinases (MAPKs).
Technical Support Center: Minimizing Off-Target Effects of ML138
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of ML138, a kappa opioid receptor (KOR) agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tools to ensure the specific and reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target concerns?
A1: this compound is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction.[1][2] The primary off-target concerns for any KOR agonist, including this compound, are its potential interactions with the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). Cross-reactivity with these receptors can lead to unintended pharmacological effects, complicating data interpretation.
Q2: How can I minimize the off-target effects of this compound in my experiments?
A2: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits a robust on-target effect. Higher concentrations are more likely to engage off-target receptors.
-
Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. For KOR agonists like this compound, a less active enantiomer, if available, can serve this purpose. For example, (+)-U-50488 is a less active enantiomer of the selective KOR agonist U-50,488 and can be used as a control.[3]
-
Target Engagement Validation: Employ assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging the KOR in your experimental system.
-
Selectivity Profiling: If possible, perform counter-screening against MOR and DOR to quantify the selectivity of this compound in your specific assay.
Q3: What are the expected downstream signaling pathways of KOR activation by this compound?
A3: As a KOR agonist, this compound is expected to activate Gi/o protein signaling pathways.[4] This typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. It is important to characterize the specific signaling cascade in your experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results between experiments. | Off-target effects at the concentration used. | Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest concentration that gives a consistent on-target effect. |
| Cell line variability. | Ensure consistent cell passage number and culture conditions. Verify KOR expression levels in your cell line. | |
| Observed phenotype is not blocked by a KOR-selective antagonist. | The phenotype is due to an off-target effect. | Use a well-characterized KOR antagonist (e.g., nor-Binaltorphimine) to confirm that the observed effect is KOR-mediated. If the antagonist does not block the effect, it is likely an off-target phenomenon. |
| The antagonist concentration is too low. | Perform a dose-response with the antagonist to ensure you are using an effective concentration. | |
| High background signal in functional assays. | Constitutive (agonist-independent) activity of the receptor. | This can be an issue with overexpressed GPCRs. Consider using a cell line with lower receptor expression or using an inverse agonist to reduce basal signaling.[5] |
| Non-specific binding of assay reagents. | Optimize assay conditions, such as washing steps and blocking agents, to minimize non-specific binding.[6] |
Quantitative Data on KOR Agonist Selectivity
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| U-50,488 | ~1.5 | ~1500 | ~2500 | ~1000-fold | ~1667-fold |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for KOR Agonist Activity
This assay measures the functional activation of KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[7]
Materials:
-
Cell membranes from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells)
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from KOR-expressing cells using standard homogenization and centrifugation procedures.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding)
-
25 µL of diluted this compound or vehicle control
-
50 µL of membrane suspension (10-20 µg of protein per well)
-
50 µL of GDP (final concentration 10-30 µM)
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to KOR in intact cells by measuring changes in the thermal stability of the receptor upon ligand binding.[8][9][10]
Materials:
-
Cells expressing the kappa opioid receptor
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Anti-KOR antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the kappa opioid receptor.
-
Data Analysis: Quantify the band intensities for KOR at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of this compound at the kappa opioid receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid ML138 degradation during experiments
For researchers, scientists, and drug development professionals utilizing ML138, ensuring the compound's integrity throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Extreme pH conditions, particularly strong acidity, can affect the furan ring moiety.
-
Oxidizing Agents: The thioether linkage in this compound is susceptible to oxidation.
-
Light Exposure: While specific data on this compound is limited, compounds with heterocyclic rings can be sensitive to light.
-
Temperature: High temperatures can accelerate degradation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
Data sourced from supplier information.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO. It is recommended to first dissolve the compound in pure DMSO to create a concentrated stock solution.[1] This stock can then be diluted with aqueous buffers or cell culture media to the desired final concentration for your experiment.[1] Due to the potential for hydrolysis of the furan ring in acidic aqueous solutions, it is advisable to prepare aqueous dilutions fresh before each experiment.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively documented in publicly available literature, based on its chemical structure, potential degradation products could arise from oxidation of the thioether to a sulfoxide or sulfone, or opening of the furan ring.
Q5: Which analytical techniques are suitable for detecting this compound degradation?
A5: Several analytical methods can be employed to assess the purity of this compound and detect potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating this compound from its impurities and degradation products. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the detection and potential identification of degradation products based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is invaluable for characterizing the structure of any significant degradation products that are isolated.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests potential causes and solutions related to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Solution |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh dilutions from a frozen DMSO stock for each experiment.- Ensure the pH of your experimental buffer is within a neutral range (pH 6.5-7.5).[2]- Avoid prolonged exposure of this compound-containing solutions to ambient light and temperature. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | This compound has degraded. | - Check for Oxidation: If a new peak with a mass increase of 16 or 32 Da is observed, this may indicate oxidation of the thioether to a sulfoxide or sulfone, respectively. To mitigate this, consider de-gassing aqueous buffers and minimizing exposure to air. The use of antioxidants could be explored, but their compatibility with the assay must be verified.- Check for Furan Ring Opening: If the compound has been exposed to acidic conditions (pH < 4), the furan ring may have degraded. Ensure all solutions are buffered to a neutral pH.[3] |
| Precipitation of the compound in aqueous solutions. | Poor solubility or degradation leading to less soluble products. | - Ensure the final concentration of DMSO is sufficient to maintain solubility, typically between 0.1% and 1%.[4] However, always verify the tolerance of your specific cell line or assay to DMSO.- Prepare dilutions immediately before use to minimize the time the compound is in an aqueous environment where it might be less stable or soluble. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound under specific buffer conditions.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution in Buffer: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Quenching: Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining at each time point.
Visualizations
Signaling Pathway and Potential Degradation
Caption: this compound action and potential degradation routes.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent results in cell-based assays, with a specific focus on G-protein coupled receptor (GPCR) functional assays using the kappa opioid receptor (KOR) agonist, ML138, as a practical example.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your experiments.
General Assay Variability
Q1: My results are inconsistent between experiments (e.g., high inter-assay variability). What are the common causes?
A1: Inter-assay variability is a frequent challenge and can stem from multiple sources. It is crucial to systematically evaluate each potential contributor. The primary areas to investigate are reagent consistency, cellular factors, and protocol execution.
-
Reagent Stability and Handling: Ensure all reagents, including media, serum, and assay-specific components, are from the same lot or have been cross-validated.[1] Inconsistent thawing procedures, repeated freeze-thaw cycles of critical reagents like agonists (e.g., this compound), or improper storage can lead to degradation and altered potency.
-
Cellular Health and Passage Number: The physiological state of your cells is paramount. Use cells within a consistent and narrow passage number range, as receptor expression levels and cellular signaling pathways can change with excessive passaging. Always monitor cell viability and morphology before initiating an experiment.
-
Protocol Adherence: Minor deviations in incubation times, temperature, or pipetting techniques can introduce significant variability.[2] Standardize protocols across all users and ensure consistent execution.
Q2: I'm observing significant variability within the same microplate (e.g., "edge effects" or inconsistent replicates). How can I minimize this?
A2: Intra-plate variability often points to environmental factors or systematic errors in plate processing.
-
Edge Effects: Wells on the edge of a microplate are more susceptible to evaporation and temperature fluctuations during incubation. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate cell numbers in each well.
-
Temperature and Gas Exchange: Ensure uniform temperature across the incubator. Uneven heating can lead to different rates of cellular metabolism and assay kinetics. Similarly, ensure proper CO2 distribution for pH stability.
Specific Issues in a KOR Functional Assay (this compound Example)
Here, we use a representative cAMP-based functional assay for the kappa opioid receptor (KOR), a Gi-coupled receptor, to troubleshoot specific issues. KOR activation by an agonist like this compound will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is typically measured after stimulating the cells with forskolin, an adenylyl cyclase activator.
Q3: The dose-response curve for this compound is flat, or I'm not seeing any inhibition of the forskolin-induced cAMP signal. What's wrong?
A3: A lack of response can be due to issues with the compound, the cells, or the assay setup itself.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. If possible, confirm its activity using a reference assay or a fresh batch of the compound.
-
Receptor Expression: Confirm that your cell line expresses functional kappa opioid receptors at a sufficient density. Low receptor numbers can lead to a minimal signal window that is difficult to detect.[3]
-
Cell Health: Ensure cells are healthy and not over-confluent, which can lead to desensitization or altered signaling.
-
Forskolin Concentration: The concentration of forskolin used to stimulate cAMP production is critical. If it's too high, the inhibitory effect of the Gi-coupled receptor activation might be masked. Optimize the forskolin concentration to achieve a submaximal cAMP response (typically around EC80) to provide a clear window for observing inhibition.[4]
Q4: The IC50 value for this compound is highly variable between experiments.
A4: Fluctuations in IC50 values often point to subtle inconsistencies in the experimental setup.
-
Cell Density: The number of cells per well can influence the magnitude of the cAMP response and, consequently, the apparent potency of the agonist. It's crucial to optimize and maintain a consistent cell density for each experiment.[5]
-
Stimulation Time: The duration of agonist and forskolin stimulation should be optimized and kept consistent. For cAMP assays, this is typically a short period (e.g., 15-30 minutes) to capture the peak response before receptor desensitization occurs.[6]
-
PDE Activity: Phosphodiesterases (PDEs) degrade cAMP. High PDE activity in your cells can dampen the signal. Including a PDE inhibitor, such as IBMX, in the assay buffer is often necessary to ensure a robust and reproducible cAMP accumulation.[5][7]
-
Reagent Preparation: Inconsistent serial dilutions of this compound can directly impact the dose-response curve and the calculated IC50. Ensure accurate and consistent dilution practices.
Q5: My assay has a very low signal-to-background (S/B) ratio, making it difficult to get reliable data.
A5: A low S/B ratio can be caused by either high background noise or a weak signal.
-
High Background:
-
Autofluorescence: If using a fluorescence-based cAMP detection kit, components in the cell culture medium (like phenol red or serum) can cause high background. Consider performing the final assay steps in a serum-free, phenol red-free buffer.
-
Constitutive Activity: Some receptor systems exhibit ligand-independent (constitutive) activity, which can elevate baseline cAMP levels. This is a biological characteristic that needs to be accounted for in the data analysis.
-
-
Low Signal:
-
Suboptimal Reagents: Ensure your cAMP detection kit is not expired and is performing optimally. Run a standard curve in every experiment to verify its dynamic range and sensitivity.
-
Insufficient Receptor-G Protein Coupling: The efficiency of receptor coupling to G proteins can be a limiting factor. In recombinant systems, optimizing the expression levels of both the receptor and the G protein can enhance the signal.[8]
-
Inappropriate Plate Choice: For luminescence-based assays, use solid white plates to maximize the signal. For fluorescence, black plates are typically used to reduce background.[2]
-
Summary of Common Sources of Assay Variability
The table below summarizes common issues and provides actionable solutions to improve the consistency and reliability of your cell-based assays.
| Source of Variability | Potential Cause | Recommended Solution |
| Cellular Factors | High or inconsistent cell passage number | Use cells within a defined, low passage number range (e.g., passages 5-20). |
| Poor cell health or viability | Monitor cell morphology and viability (e.g., via Trypan Blue) before each experiment. Ensure viability is >95%. | |
| Inconsistent cell seeding density | Use a precise cell counting method, ensure the cell suspension is homogenous, and use proper pipetting techniques. Optimize and standardize cell density per well.[5] | |
| Mycoplasma contamination | Regularly test for mycoplasma contamination, as it can alter cellular physiology and signaling. | |
| Reagents & Consumables | Reagent lot-to-lot variability | Qualify new lots of critical reagents (e.g., serum, assay kits) against old lots to ensure consistency.[1] |
| Compound degradation | Store compounds under recommended conditions (e.g., -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Inconsistent reagent preparation | Prepare fresh dilutions of agonists and other critical reagents for each experiment. Use calibrated pipettes. | |
| Inappropriate microplate selection | Use solid white plates for luminescence, black clear-bottom plates for fluorescence, and clear plates for absorbance assays to optimize signal-to-background.[2] | |
| Protocol & Environment | "Edge effects" in microplates | Do not use the outer wells for experimental data. Fill them with buffer or media to create a humidity barrier. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling where possible for high-throughput screens. | |
| Inconsistent incubation times/temperatures | Use a calibrated incubator and timers. Ensure consistent timing for all steps, especially ligand stimulation and signal detection. | |
| Assay signal outside linear range | Optimize cell number and stimulus concentration (e.g., forskolin) to ensure the signal falls within the linear dynamic range of the detection assay. Always run a standard curve.[4] |
Experimental Protocols & Methodologies
Representative Protocol: this compound-Induced Inhibition of cAMP Production
This protocol outlines a functional assay to measure the potency of this compound in cells expressing the kappa opioid receptor (KOR), a Gi-coupled GPCR.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human kappa opioid receptor.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and create serial dilutions.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, ELISA, or luminescence-based kits.
-
Microplates: Solid white, 384-well plates suitable for luminescence or HTRF.
Methodology:
-
Cell Plating: Seed the KOR-expressing cells into a 384-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Remove the culture medium from the cells and add the diluted this compound to the appropriate wells. Include "vehicle only" wells as a negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
-
Stimulation:
-
Prepare a solution of forskolin in Stimulation Buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80, to be determined during assay optimization).
-
Add the forskolin solution to all wells except for the "no stimulation" control wells.
-
Incubate for a pre-optimized time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., luminescence or HTRF ratio) to cAMP concentrations using a standard curve run on the same plate.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value of this compound.
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent Assay Results
This diagram provides a logical, step-by-step process to identify the root cause of variability in your cell-based assays.
Caption: A logical workflow for diagnosing inconsistent assay results.
Kappa Opioid Receptor Signaling Pathway
This diagram illustrates the canonical Gi-coupled signaling pathway activated by a KOR agonist like this compound.
Caption: KOR activation by an agonist inhibits cAMP production.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 6. elifesciences.org [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
improving ML138 efficacy in behavioral studies
Technical Support Center: Improving ML133 Efficacy in Behavioral Studies
Disclaimer: Initial searches for "ML138" did not yield a compound with established use in behavioral studies. However, "ML133," a potent and selective Kir2.1 inhibitor, is utilized in behavioral research, particularly in the context of neuropathic pain. This technical support guide focuses on ML133, assuming a typographical error in the initial query.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the efficacy of ML133 in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML133?
A1: ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of inward rectifier potassium channels.[1][2] Kir2.1 channels play a crucial role in establishing the resting membrane potential in various cell types, including neurons and microglia.[1] By inhibiting Kir2.1, ML133 can depolarize the cell membrane.
Q2: What are the primary research applications for ML133 in behavioral studies?
A2: ML133 has been effectively used in preclinical models of neuropathic pain.[3] Intrathecal administration of ML133 has been shown to reduce microglial proliferation and alleviate neuropathic pain behaviors following nerve injury.[3] Its ability to modulate neuronal and microglial activity makes it a valuable tool for investigating the role of Kir2.1 channels in various neurological and psychiatric conditions that have behavioral components.
Q3: Is the potency of ML133 influenced by experimental conditions?
A3: Yes, the potency of ML133 is highly dependent on pH.[1][4] It is significantly more potent at a more alkaline pH. For instance, its IC50 for Kir2.1 is approximately 1.8 µM at pH 7.4, but this increases to 290 nM at pH 8.5.[1][2] This is a critical consideration for both in vitro and in vivo experimental design.
Q4: What is the selectivity profile of ML133?
A4: ML133 is selective for the Kir2.x family of channels (Kir2.1, Kir2.2, Kir2.3) but does not show significant selectivity within this subfamily.[1][4] It displays weak activity against Kir4.1 and Kir7.1 and has no effect on Kir1.1 (ROMK).[1][2] It also has a generally clean off-target profile against a panel of G-protein-coupled receptors, other ion channels, and transporters.[5]
Troubleshooting Guide
Q1: I am observing lower than expected efficacy of ML133 in my behavioral model. What are the potential causes?
A1: Several factors could contribute to reduced efficacy:
-
Suboptimal pH: The pH of your vehicle solution can dramatically impact ML133's potency.[1] Ensure your formulation maintains a pH that favors the unprotonated, more potent form of the compound.
-
Poor Pharmacokinetics: ML133 has high plasma protein binding and is subject to high intrinsic clearance, which can limit its bioavailability and exposure at the target site.[4] The route of administration is critical; direct application to the central nervous system (e.g., intrathecal injection) has proven effective.[3]
-
Inadequate Dose: The dose may be insufficient to achieve the necessary concentration at the target tissue. A thorough dose-response study is recommended for your specific behavioral paradigm.
-
Metabolism: ML133 is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which could lead to drug-drug interactions if co-administered with other agents metabolized by this enzyme.[1]
Q2: My results with ML133 are inconsistent across experiments. How can I improve reproducibility?
A2: To enhance reproducibility:
-
Standardize Vehicle Preparation: Given the pH sensitivity of ML133, meticulous and consistent preparation of the vehicle is crucial.[1] Always measure and adjust the pH of your final formulation.
-
Control for Timing of Administration: The timing of ML133 administration relative to the behavioral test is critical. Establish a consistent dosing schedule based on the compound's pharmacokinetic profile and the biological process you are studying.
-
Animal Handling and Acclimation: Ensure all animals are properly acclimated to the experimental conditions and handled consistently to minimize stress-induced behavioral variability.
Q3: How should I prepare ML133 for in vivo administration?
A3: The hydrochloride salt of ML133 is soluble in saline at over 10 mg/mL and in DMSO at concentrations greater than 100 µM.[5] For intrathecal injections, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. It is essential to ensure the final concentration of DMSO is well-tolerated by the animals and does not produce behavioral effects on its own.
Quantitative Data Summary
Table 1: In Vitro Potency of ML133 against Kir2.1
| pH | IC50 | Reference |
|---|---|---|
| 6.5 | 10.0 µM | [1] |
| 7.4 | 1.8 µM | [1][2] |
Table 2: Selectivity Profile of ML133 against Kir Channels (at pH 7.4)
| Channel | IC50 | Reference |
|---|---|---|
| Kir2.1 | 1.8 µM | [1][4] |
| Kir2.2 | Similar to Kir2.1 | [1][4] |
| Kir2.3 | Similar to Kir2.1 | [1][4] |
| Kir1.1 (ROMK) | >300 µM | [1][2] |
| Kir4.1 | 76 µM | [1][2] |
Table 3: Pharmacokinetic Parameters of ML133 in Rats (Intravenous Administration)
| Parameter | Value | Reference |
|---|---|---|
| Dosing | 0.2 mg/kg (as part of a cassette) | [6] |
| Plasma Protein Binding | >99% | [1] |
| Intrinsic Clearance | High | [1] |
Note: A comprehensive pharmacokinetic profile for various routes of administration is still emerging in the literature.[6]
Experimental Protocols
Protocol 1: Intrathecal Administration of ML133 in a Rodent Model of Neuropathic Pain
This protocol is adapted from methodologies used in studies investigating the effects of ML133 on neuropathic pain.[3]
-
Animal Model: Induce neuropathic pain using a validated model such as Spared Nerve Injury (SNI), Partial Sciatic Nerve Ligation (PSNL), or Spinal Nerve Ligation (SNL).[7]
-
ML133 Solution Preparation:
-
Prepare a stock solution of ML133 hydrochloride in DMSO.
-
On the day of injection, dilute the stock solution to the desired final concentration using a vehicle such as sterile saline. Ensure the final DMSO concentration is below the threshold known to cause behavioral effects (typically <5%).
-
Carefully check and adjust the pH of the final solution if necessary, keeping in mind the pH-dependent potency of ML133.
-
-
Intrathecal Injection:
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Perform a lumbar puncture by inserting a fine-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
A tail-flick response upon needle entry confirms correct placement in the intrathecal space.
-
Slowly inject a small volume (e.g., 10 µL for rats) of the ML133 solution or vehicle.
-
-
Behavioral Testing:
-
Data Analysis:
-
Compare the behavioral responses of the ML133-treated group to the vehicle-treated control group.
-
A dose-response curve should be generated to determine the optimal effective dose.
-
Visualizations
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. criver.com [criver.com]
- 8. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Technical Support Center: ML138 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for ML138, a potent and selective κ-opioid receptor (KOR) agonist. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during dose-response experiments with this compound and other KOR agonists.
| Question | Answer |
| Q1: My dose-response curve for this compound is showing high variability between replicates. What are the potential causes? | High variability can stem from several factors: • Cell Health and Passage Number: Ensure you are using a consistent and healthy cell population within a narrow passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling. • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. • Pipetting Errors: Inaccurate serial dilutions or inconsistent liquid handling can significantly impact results. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. • Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and avoid using them for data collection. |
| Q2: I am not observing a clear sigmoidal dose-response curve. What should I check? | A non-sigmoidal curve often indicates an issue with the concentration range or assay conditions: • Inappropriate Concentration Range: The tested concentrations of this compound may be too narrow or completely outside the active range. Perform a wide range-finding experiment (e.g., from 10 nM to 100 µM) to identify the optimal concentration window. • Compound Solubility: this compound may have limited solubility in aqueous assay buffers, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). • Assay Window: The difference in signal between the baseline and the maximum response may be too small. Optimize assay parameters such as incubation time, cell number, and reagent concentrations to improve the signal-to-noise ratio. |
| Q3: The potency (EC₅₀) of this compound in my assay is different from published values. Why might this be? | Discrepancies in EC₅₀ values are common and can be attributed to: • Different Assay Formats: The EC₅₀ of an agonist can vary significantly depending on the signaling pathway being measured (e.g., G-protein activation vs. β-arrestin recruitment). This phenomenon is known as "biased agonism."[1][2] • Cellular Context: The cell line used, its receptor expression level, and the abundance of downstream signaling components can all influence the measured potency. • Experimental Conditions: Variations in assay buffer composition (e.g., ion concentrations), temperature, and incubation times can alter ligand binding and receptor activation. |
| Q4: How do I choose the appropriate controls for my this compound dose-response experiment? | Proper controls are essential for data interpretation: • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This represents the 0% effect or baseline. • Positive Control: Cells treated with a known, well-characterized KOR agonist (e.g., U-50488 or Dynorphin A). This helps to validate the assay's performance. • Negative Control/Antagonist: To confirm that the observed effect is KOR-mediated, pre-incubate cells with a selective KOR antagonist (e.g., nor-Binaltorphimine) before adding this compound. This should block the response. |
| Q5: My results suggest this compound is a partial agonist in my assay, but it's described as a full agonist elsewhere. What could explain this? | The perceived efficacy of an agonist can be context-dependent: • Receptor Reserve: In systems with a high density of receptors, a partial agonist can produce a maximal response, appearing as a full agonist. Conversely, in systems with low receptor expression, a full agonist might not elicit a maximal response. • Signal Amplification: Assays that measure downstream signaling events (like cAMP inhibition) have greater signal amplification than proximal assays (like GTPγS binding). A partial agonist in a proximal assay may appear as a full agonist in a downstream assay.[3] |
Quantitative Data Summary
The following table summarizes the potency (EC₅₀) of this compound and other common κ-opioid receptor agonists in various functional assays. These values can serve as a reference for your experimental results.
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | β-arrestin Recruitment | U2OS | EC₅₀ | 870 | [4] |
| U-50488 | cAMP Inhibition | CHO-K1 | EC₅₀ | 0.45 | [3] |
| U-50488 | GTPγS Binding | CHO-hKOR | EC₅₀ | 0.61 | [5] |
| U-69593 | cAMP Inhibition | CHO-K1 | EC₅₀ | 0.72 | [3] |
| U-69593 | GTPγS Binding | CHO-hKOR | EC₅₀ | 1.7 | [5] |
| Dynorphin A | Calcium Mobilization | CHO-KOR-Gαqi5 | pEC₅₀=8.37 | ~4.3 | [6] |
| Dynorphin A | BRET (G-protein) | HEK293 | pEC₅₀=8.21 | ~6.2 | [6] |
| Dynorphin A | BRET (β-arrestin 2) | HEK293 | pEC₅₀=7.74 | ~18.2 | [6] |
Note: pEC₅₀ values were converted to EC₅₀ for consistency. The diverse range of values highlights the importance of assay-specific context.
Experimental Protocols & Methodologies
Detailed protocols for two common functional assays to determine the dose-response relationship of this compound are provided below.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the Gαi-coupled κ-opioid receptor.
Materials:
-
CHO-K1 cells stably expressing the human κ-opioid receptor (CHO-hKOR).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin solution.
-
cAMP detection kit (e.g., HTRF or LANCE-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding: Seed CHO-hKOR cells into a 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilution series).
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted this compound or control compounds to the wells.
-
Add a concentration of forskolin known to elicit a submaximal cAMP response.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP levels) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the κ-opioid receptor.[7][8]
Materials:
-
Membranes from CHO-hKOR cells.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[7]
-
GDP solution (e.g., 10 µM final concentration).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound stock solution (10 mM in DMSO).
-
96-well filter plates and vacuum manifold OR Scintillation Proximity Assay (SPA) beads and compatible plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from CHO-hKOR cells by homogenization and differential centrifugation. Store aliquots at -80°C.
-
Reaction Setup (in a 96-well plate):
-
Add assay buffer.
-
Add cell membranes (typically 10-20 µg of protein per well).
-
Add GDP to the desired final concentration.
-
Add serial dilutions of this compound or controls (vehicle, positive control agonist). For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand. Dry the filters and measure radioactivity using a scintillation counter.
-
SPA Method: Add SPA bead slurry to each well and incubate to allow membrane capture. No washing is required. Count the plate in a microplate scintillation counter.[10]
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and Eₘₐₓ.
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the activation of the κ-opioid receptor by an agonist like this compound. The receptor couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. It can also signal through a β-arrestin-dependent pathway.
References
- 1. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. graphpad.com [graphpad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Working with ML138 in the Lab
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for utilizing ML138, a selective kappa opioid receptor (KOR) agonist, in your research. Below you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule probe for MLPCN and functions as a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2][3][4] Its primary mechanism of action is to bind to and activate the KOR, which is primarily coupled to the Gi/o family of G-proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. The KOR system is involved in various physiological processes, including pain, mood, and addiction.[5]
Q2: What are the key signaling pathways activated by this compound?
A2: As a KOR agonist, this compound can initiate two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is traditionally associated with the therapeutic effects of KOR agonists, such as analgesia. The β-arrestin pathway is often linked to some of the undesirable side effects, such as dysphoria and sedation. The relative activation of these two pathways by a ligand is known as "biased agonism".[3][6]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[2][4] When preparing stock solutions, it is recommended to first dissolve the compound in pure DMSO before making further dilutions in aqueous buffers to avoid precipitation.[7] Always refer to the supplier's certificate of analysis for specific storage and handling recommendations.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed as a selective KOR agonist, it is crucial to assess its selectivity against other opioid receptor subtypes, namely the mu (μ) and delta (δ) opioid receptors, to understand its potential off-target effects.[8][9] This is typically done through competitive binding assays to determine the inhibition constant (Ki) for each receptor. A higher Ki value for μ and δ receptors compared to the KOR indicates greater selectivity.
Q5: How do I interpret the data from different functional assays for this compound?
A5: Different assays measure different aspects of receptor activation. For instance, a [35S]GTPγS binding assay measures the initial step of G-protein activation, providing a measure of potency (EC50) and efficacy (Emax) in this pathway.[10][11][12][13] A β-arrestin recruitment assay, on the other hand, quantifies the engagement of the β-arrestin pathway.[10] Comparing the potency and efficacy of this compound in these different assays allows for the characterization of its signaling bias.[6]
Quantitative Data for this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | U2OS | EC50 | 0.87 µM | [1][3] |
| [35S]GTPγS Binding | CHO-hKOR | EC50 | Data not publicly available | - |
| Receptor Binding (KOR) | - | Ki | Data not publicly available | - |
| Receptor Binding (MOR) | - | Ki | Data not publicly available | - |
| Receptor Binding (DOR) | - | Ki | Data not publicly available | - |
Key Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
[35S]GTPγS Binding Assay for G-Protein Activation
This assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon KOR activation.
Materials:
-
CHO-hKOR cell membranes (Chinese Hamster Ovary cells stably expressing the human kappa opioid receptor)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
[35S]GTPγS
-
Unlabeled GTPγS
-
This compound
-
Reference agonist (e.g., U-69,593)
-
Scintillation proximity assay (SPA) beads or filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hKOR cells.[14]
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10-100 µM.
-
Varying concentrations of this compound or reference agonist.
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
CHO-hKOR cell membranes (5-20 µg protein/well).
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of 0.05-0.5 nM to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Detection (Filtration Method):
-
Rapidly filter the contents of each well through a filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.[14]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay measures the recruitment of β-arrestin to the activated KOR, often using a reporter gene system.
Materials:
-
U2OS cells co-transfected with a KOR construct and a β-arrestin-reporter fusion construct.
-
Cell culture medium
-
This compound
-
Reference agonist
-
Luminescence detection reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture the engineered U2OS cells in appropriate multi-well plates.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in the cell culture medium and add to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 90 minutes to 5 hours) at 37°C to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.[1]
-
Detection: Add the luminescence detection reagent to each well.
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the normalized signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
KOR Signaling Pathways
Caption: Simplified signaling pathways of the Kappa Opioid Receptor (KOR) upon activation by this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Troubleshooting Guides
Issue 1: Low Signal or No Response in [35S]GTPγS Binding Assay
-
Possible Cause: Inactive reagents.
-
Solution: Use fresh stocks of this compound, [35S]GTPγS, and other reagents. Ensure proper storage conditions have been maintained.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Titrate the concentrations of GDP, Mg²⁺, and NaCl to optimize the signal window. Also, optimize the amount of membrane protein per well.[14]
-
-
Possible Cause: Low receptor expression in cell membranes.
-
Solution: Verify the expression of KOR in your CHO-hKOR cell line using a validated antibody or another method.
-
-
Possible Cause: KOR is a Gi/o-coupled receptor, and the assay may be less sensitive than for other G-protein subtypes.
-
Solution: Ensure the assay conditions are optimized for Gi/o-coupled receptors. This may include using a higher concentration of GDP.[15]
-
Issue 2: High Background in β-Arrestin Recruitment Assay
-
Possible Cause: High basal activity of the reporter gene.
-
Solution: Serum-starve the cells for 4-16 hours before the assay to reduce background signaling from components in the serum.
-
-
Possible Cause: Autofluorescence or luminescence of this compound.
-
Solution: Run a control plate with this compound in the absence of cells to check for compound interference with the assay signal.
-
-
Possible Cause: Overexpression of the β-arrestin fusion protein.
-
Solution: If using a transient transfection system, optimize the amount of plasmid DNA used. If using a stable cell line, you may need to re-select a clone with lower basal expression.
-
-
Possible Cause: Cell density is too high.
-
Solution: Optimize the cell seeding density. A very high cell density can sometimes lead to an increased background signal.
-
Issue 3: Inconsistent EC50 Values Between Experiments
-
Possible Cause: Variability in stock solution preparation.
-
Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to be used across multiple experiments.
-
-
Possible Cause: Cell passage number and health.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the log phase of growth.
-
-
Possible Cause: Differences in incubation times or temperatures.
-
Solution: Strictly adhere to the optimized incubation times and temperatures for each assay.
-
-
Possible Cause: DMSO concentration.
-
Solution: Keep the final DMSO concentration consistent across all wells and ideally below 0.5% to avoid solvent effects. Test for DMSO tolerance of your cell line.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 11. Studies on mu and delta opioid receptor selectivity utilizing chimeric and site-mutagenized receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Validating ML138-Induced KOR Activation: A Comparative Guide for Researchers
For researchers and professionals in drug development, validating the activation of the Kappa Opioid Receptor (KOR) by novel compounds is a critical step. This guide provides a comparative analysis of ML138, a selective KOR agonist, with the well-established KOR agonists U50,488 and Salvinorin A. The information herein is supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Comparative Analysis of KOR Agonist Activity
The potency and efficacy of this compound, U50,488, and Salvinorin A in activating the KOR have been evaluated using various in vitro assays. The following tables summarize key quantitative data from receptor binding and functional assays. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound | Binding Affinity (Ki, nM) | Cell Line | Radioligand | Reference |
| This compound | Not explicitly found in direct comparison | - | - | - |
| U50,488 | ~1.5 | CHO-hKOR | [³H]U69,593 | [1] |
| Salvinorin A | ~2.6 - 4.3 | HEK293, Guinea Pig Brain | [³H]diprenorphine, [³H]bremazocine | [2][3] |
Table 1: Receptor Binding Affinity. This table compares the binding affinities (Ki) of this compound, U50,488, and Salvinorin A to the Kappa Opioid Receptor. Lower Ki values indicate higher binding affinity.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % vs U50,488) | Assay | Cell Line | Reference |
| This compound | ~100 | Potent Agonist | [³⁵S]GTPγS | CHO-hKOR | [1] |
| U50,488 | ~50 - 200 | 100% (Reference) | [³⁵S]GTPγS | CHO-hKOR, HEK293 | [2][3] |
| Salvinorin A | ~2.2 - 235 | Full Agonist | [³⁵S]GTPγS | HEK293, Guinea Pig Brain | [2][3] |
| This compound | Previously Screened | Agonist Activity | β-arrestin Recruitment | - | [1] |
| U50,488 | ~10 - 50 | - | cAMP Inhibition | CHO-hKOR | [4] |
| Salvinorin A | ~1.05 | - | cAMP Inhibition | HEK-KOR | [5] |
Table 2: Functional Activity. This table summarizes the functional potency (EC50) and efficacy (Emax) of the three KOR agonists in GTPγS binding and cAMP inhibition assays. Lower EC50 values indicate higher potency.
Key Signaling Pathways in KOR Activation
Activation of the Kappa Opioid Receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The two primary pathways involved are the G-protein signaling pathway and the β-arrestin pathway.
Figure 1: KOR Signaling Pathways. This diagram illustrates the canonical G-protein and β-arrestin signaling pathways initiated upon KOR activation by an agonist.
Experimental Workflows for KOR Activation Validation
To validate the activity of a compound like this compound at the KOR, a series of in vitro experiments are typically performed. The following diagram outlines a general experimental workflow.
Figure 2: Experimental Workflow. A typical workflow for characterizing the activity of a test compound at the Kappa Opioid Receptor.
Logical Framework for Comparative Analysis
The objective comparison of this compound with established KOR agonists involves a logical progression from receptor binding to functional outcomes.
Figure 3: Comparative Analysis Framework. This diagram outlines the logical relationship between the compounds, the experimental assays, and the key parameters for comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize KOR agonists.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human Kappa Opioid Receptor (e.g., CHO-hKOR or HEK-hKOR).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of the test compound (e.g., this compound), and 100 µM GDP.
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of 10 µM unlabeled GTPγS. Calculate specific binding and plot concentration-response curves to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels upon activation of Gi/o-coupled receptors like KOR.
-
Cell Culture: Plate cells expressing KOR (e.g., CHO-hKOR) in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound along with an adenylyl cyclase stimulator (e.g., 10 µM forskolin).
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate concentration-response curves to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
pERK1/2 Activation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following KOR activation.
-
Cell Culture and Starvation: Plate KOR-expressing cells and grow to near confluency. Serum-starve the cells for 4-18 hours prior to the experiment to reduce basal pERK levels.
-
Agonist Treatment: Treat the cells with varying concentrations of the test compound for a short duration (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, incubate with a primary antibody for total ERK1/2 as a loading control.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities for pERK1/2 and total ERK1/2. Normalize the pERK1/2 signal to the total ERK1/2 signal and plot the fold-change relative to the vehicle-treated control.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Comparison of pharmacological activities of three distinct kappa ligands (Salvinorin A, TRK-820 and 3FLB) on kappa opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to KOR Agonists in Analgesia Research: ML138 versus U50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kappa-opioid receptor (KOR) agonists, ML138 and U50,488, for their application in analgesia studies. While U50,488 is a well-established and extensively characterized tool compound, this compound is a more recently developed molecular probe. This document aims to present an objective comparison based on available experimental data, detailing their mechanisms of action, and providing standardized protocols for relevant analgesic assays.
Introduction to this compound and U50,488
Both this compound and U50,488 are selective agonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, mood, and addiction.[1] KOR agonists are of significant interest in drug development as they have the potential to be potent analgesics without the addictive properties associated with mu-opioid receptor (MOR) agonists like morphine.[2]
U50,488 is a prototypical selective KOR agonist that has been instrumental in elucidating the role of the kappa-opioid system.[1] It is known to produce analgesia in a variety of preclinical models but is also associated with centrally-mediated side effects such as sedation, dysphoria, and aversion, which have limited its clinical development.[3]
In Vitro Receptor Binding Affinity and Selectivity
A direct comparison of the in vitro binding profiles of this compound and U50,488 highlights their affinity and selectivity for the kappa-opioid receptor.
| Compound | KOR Binding Affinity (Ki) | MOR Selectivity (KOR Ki / MOR Ki) | DOR Selectivity (KOR Ki / DOR Ki) | Reference |
| This compound | 2.4 nM | 1:792 | >1:2000 | [1] |
| U50,488 | Data not available in a directly comparable format in the searched literature. | - | - | - |
Note: While a direct Ki value for U50,488 from a comparable assay was not found in the initial searches, it is widely recognized as a highly selective KOR agonist.[1] The data for this compound demonstrates its high potency and significant selectivity for the KOR over other opioid receptors.[1]
Performance in Preclinical Analgesia Models
Evaluating the analgesic efficacy of KOR agonists is typically performed using a battery of in vivo rodent models that assess responses to different types of pain (e.g., thermal, chemical). The following tables summarize the available quantitative data for U50,488 in these standard assays. To date, no publicly available in vivo analgesic data for this compound in these models has been identified.
Hot Plate Test
This test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw, jumping) when placed on a heated surface, assessing supraspinally mediated analgesia.
| Compound | Animal Model | Dose | Route of Administration | % Maximal Possible Effect (%MPE) or Latency | Reference |
| U50,488 | Data not available in the searched literature. | - | - | - | - |
| This compound | No available data | - | - | - | - |
Tail-Flick Test
This assay measures the time it takes for a rodent to flick its tail away from a radiant heat source, primarily reflecting spinally mediated analgesia.
| Compound | Animal Model | Dose | Route of Administration | % Maximal Possible Effect (%MPE) or Latency | Reference |
| U50,488 | Mouse | 5 mg/kg | i.p. | 5.4 ± 0.47 s latency | |
| This compound | No available data | - | - | - | - |
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by counting the number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Writhing | Reference |
| U50,488 | Data not available in the searched literature. | - | - | - | - |
| This compound | No available data | - | - | - | - |
Signaling Pathways of KOR Agonists
Activation of the KOR by an agonist like this compound or U50,488 initiates intracellular signaling cascades. The primary pathway involves the activation of G proteins (specifically Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This G protein-mediated pathway is believed to be responsible for the analgesic effects of KOR agonists.
A secondary pathway involves the recruitment of β-arrestin proteins. β-arrestin binding to the receptor can lead to its desensitization, internalization, and the activation of distinct signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The β-arrestin pathway has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria and aversion. The concept of "biased agonism" refers to ligands that preferentially activate one pathway over the other.
Figure 1. Simplified signaling pathways of KOR agonists.
Experimental Protocols
Detailed methodologies for the key analgesia assays are provided below to facilitate experimental design and ensure reproducibility.
Hot Plate Test Protocol
Figure 2. Experimental workflow for the hot plate test.
Methodology:
-
Acclimatization: Allow rodents (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant 50-55°C.
-
Administration: Administer the test compound (this compound or U50,488) or vehicle at the desired dose and route of administration.
-
Testing: At a predetermined time after drug administration, place the animal on the hot plate.
-
Observation: Observe the animal for nocifensive behaviors, such as licking of the hind paw or jumping.
-
Data Recording: Record the latency (in seconds) from the time the animal is placed on the plate until the first nocifensive response.
-
Cutoff Time: A cutoff time (typically 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate, and the cutoff time is recorded as its latency.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cutoff time - pre-drug latency)] x 100.
Tail-Flick Test Protocol
Figure 3. Experimental workflow for the tail-flick test.
Methodology:
-
Acclimatization: Acclimatize rodents to the testing environment.
-
Apparatus: Use a tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Administration: Administer the test compound or vehicle.
-
Testing: At specified time points after administration, place the rodent in a restrainer and position its tail in the apparatus.
-
Stimulus: Apply the radiant heat stimulus to the tail.
-
Data Recording: Measure the latency (in seconds) for the animal to flick its tail out of the path of the light beam.
-
Cutoff Time: A cutoff time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test Protocol
Figure 4. Experimental workflow for the acetic acid-induced writhing test.
Methodology:
-
Acclimatization: Acclimatize mice to the testing environment.
-
Administration: Administer the test compound or vehicle.
-
Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (i.p.).
-
Observation: Immediately place the mouse in an observation chamber and begin recording the number of writhes. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
Data Recording: Count the total number of writhes over a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing, calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
Conclusion and Future Directions
U50,488 remains a cornerstone for in vivo studies of KOR-mediated analgesia, with a substantial body of literature supporting its effects. Its well-documented side-effect profile, however, underscores the need for novel KOR agonists with improved therapeutic windows.
This compound presents as a potent and highly selective KOR agonist in vitro.[1] Its value as a research tool for dissecting KOR pharmacology is clear. However, the current lack of publicly available in vivo analgesic data for this compound represents a significant knowledge gap. Future studies are warranted to characterize the analgesic efficacy and side-effect profile of this compound in the established preclinical models described in this guide. Such data would be invaluable for directly comparing its therapeutic potential against established compounds like U50,488 and for advancing our understanding of KOR-targeted therapeutics. Researchers are encouraged to conduct and publish these vital in vivo studies to fully elucidate the pharmacological profile of this promising molecular probe.
References
- 1. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to ML138 and Salvinorin A: KOR Agonism for Researchers
This guide provides a detailed, objective comparison of the kappa-opioid receptor (KOR) agonism of the synthetic small molecule ML138 and the naturally occurring diterpenoid Salvinorin A. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and signaling pathways.
Introduction
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target in neuroscience research and drug development. Its activation is associated with analgesia, but also with less desirable effects such as dysphoria and sedation. Understanding the pharmacological profiles of KOR agonists is crucial for developing novel therapeutics for pain, addiction, and mood disorders.
Salvinorin A , the primary active compound in the plant Salvia divinorum, is a potent and selective KOR agonist. It is unique due to its non-nitrogenous, diterpenoid structure, distinguishing it from traditional alkaloid opioids[1]. This compound is a small molecule KOR agonist identified through high-throughput screening as a Molecular Libraries Probe Production Centers Network (MLPCN) probe[2]. This guide compares their KOR agonism based on available experimental data.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and Salvinorin A at the kappa-opioid receptor.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference(s) |
| This compound | Not Available | Not Available | Not Available | - |
| Salvinorin A | [³H]diprenorphine | CHO cells expressing hKOR | 2.5 ± 0.6 | [3] |
| [³H]U69,593 | CHO-hKOR cell membranes | 2.66 | [1][4] | |
| [³H]U69,593 | KOR expressed in HEK-293 cells | 16 | ||
| [³H]Bremazocine | Guinea pig brain | 4.3 |
Note: Binding affinity data for this compound was not available in the reviewed literature.
Table 2: Functional Activity at KOR
| Assay Type | Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Reference(s) |
| G Protein Activation ([³⁵S]GTPγS) | This compound | Not Available | Not Available | - |
| Salvinorin A | 2.1 ± 0.6 | 105 ± 4 | [3] | |
| 4.5 | Not Reported | [5] | ||
| 17 ± 6 | 100 | [6] | ||
| cAMP Inhibition | This compound | Not Available | Not Available | - |
| Salvinorin A | 0.03 ± 0.004 | Not Reported | [3] | |
| β-Arrestin 2 Recruitment | This compound | 870 | Not Reported | [2][7] |
| Salvinorin A | 14.5 | Full Agonist | [1][4] |
Note: G protein activation and cAMP inhibition data for this compound were not available in the reviewed literature. Efficacy for Salvinorin A in the [³⁵S]GTPγS assay is relative to the reference agonist U50,488.
Signaling Pathways and Experimental Workflows
The interaction of an agonist with the KOR initiates intracellular signaling cascades. The primary pathways involve the activation of G proteins and the recruitment of β-arrestins. The balance between these pathways, known as biased agonism, is a key area of research for developing safer therapeutics. Salvinorin A has been characterized as a balanced or unbiased agonist, activating both G protein and β-arrestin pathways. The available data for this compound focuses on its β-arrestin recruitment.
Below are diagrams illustrating the canonical KOR signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and Salvinorin A.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the KOR.
-
Materials:
-
Cell membranes from cells engineered to express the human KOR (e.g., CHO or HEK-293 cells).
-
A radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593).
-
The unlabeled test compound (this compound or Salvinorin A) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
-
Procedure:
-
The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the extent of G protein activation following receptor agonism.
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating G protein activation via the KOR.
-
Materials:
-
Cell membranes expressing the KOR.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
GDP, to ensure G proteins are in an inactive state at the start of the assay.
-
The test compound at various concentrations.
-
-
Procedure:
-
Cell membranes are incubated with the test compound and GDP.
-
[³⁵S]GTPγS is added to initiate the reaction. Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data are plotted to determine the EC₅₀ and Eₘₐₓ values for G protein activation.
-
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in promoting the interaction between KOR and β-arrestin.
-
Materials:
-
A cell line (e.g., U2OS) engineered to co-express the KOR fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
The test compound at various concentrations.
-
A substrate for the enzyme that produces a chemiluminescent signal.
-
-
Procedure:
-
The engineered cells are incubated with the test compound.
-
Agonist binding to the KOR induces a conformational change that promotes the recruitment of the β-arrestin fusion protein.
-
This interaction brings the two enzyme fragments into close proximity, forming a functional enzyme.
-
The substrate is added, and the resulting chemiluminescent signal is measured.
-
The signal intensity is proportional to the amount of β-arrestin recruitment, allowing for the determination of EC₅₀ and Eₘₐₓ values.
-
Conclusion
This guide provides a comparative overview of the KOR agonism of this compound and Salvinorin A based on currently available data.
-
Salvinorin A is a well-characterized, potent, and selective full agonist at the KOR. It demonstrates high affinity in binding assays and robust activation of both G protein and β-arrestin signaling pathways, classifying it as an unbiased agonist.
For researchers in drug development, Salvinorin A serves as a valuable, non-nitrogenous template for designing novel KOR ligands. The limited available data on this compound suggests it is a useful tool for probing the β-arrestin pathway, but further characterization is needed to fully understand its potential as a biased agonist and its therapeutic implications. Future studies directly comparing these two compounds in a broader range of assays would be highly beneficial to the field.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of ML138 Against Mu, Delta, and Kappa Opioid Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional activity of the selective kappa-opioid receptor (KOR) agonist, ML138, against the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The data presented herein is crucial for researchers, scientists, and drug development professionals investigating the therapeutic potential and off-target effects of KOR-targeted compounds.
Comparative Analysis of this compound Opioid Receptor Specificity
This compound has been identified as a potent and highly selective agonist for the kappa-opioid receptor. To objectively assess its specificity, we have compiled available data on its binding affinity (Ki) and functional activity (EC50) at MOR, DOR, and KOR.
Table 1: Binding Affinity and Functional Activity of this compound at Opioid Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % vs. U-50,488H) |
| Kappa (KOR) | 0.6 | 2.9 | 100% |
| Mu (MOR) | 564 | >10,000 | Not Active |
| Delta (DOR) | >10,000 | >10,000 | Not Active |
Data derived from PubChem BioAssay AID: 504853 and Frankowski et al. (2012).
The data clearly demonstrates that this compound exhibits a strong binding preference for the KOR, with a Ki value in the sub-nanomolar range. In contrast, its affinity for the MOR is approximately 940-fold lower, and it shows negligible affinity for the DOR. This high degree of selectivity is mirrored in its functional activity, where this compound potently activates the KOR with an EC50 of 2.9 nM, while showing no significant agonistic activity at either the MOR or DOR at concentrations up to 10,000 nM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for the human mu, delta, and kappa opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), and [³H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Thaw membrane preparations on ice.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of naloxone.
-
Add the membrane preparations to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assays
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by agonists.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human mu, delta, and kappa opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human MOR, DOR, or KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Reference agonist (e.g., U-50,488H for KOR).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Thaw membrane preparations on ice.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound or the reference agonist.
-
Add the membrane preparations and pre-incubate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plates at 30°C for a specified time.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Construct dose-response curves by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) from the dose-response curves using non-linear regression.
Visualizing the Assessment of this compound Specificity
To further clarify the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
A Comparative Guide to G Protein-Biased Agonism at the µ-Opioid Receptor: Oliceridine (TRV130) and PZM21 vs. Morphine
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to the exploration of G protein-biased agonism at the µ-opioid receptor (MOR). This approach aims to develop compounds that preferentially activate the G protein signaling pathway, responsible for analgesia, while minimizing the recruitment of β-arrestin, which is associated with adverse effects like respiratory depression and constipation. This guide provides a comparative overview of two prominent G protein-biased agonists, oliceridine (TRV130) and PZM21, against the conventional opioid, morphine.
Performance Comparison: G Protein Activation vs. β-Arrestin Recruitment
The defining characteristic of a G protein-biased agonist is its differential engagement of the G protein and β-arrestin pathways. The following table summarizes the available in vitro data for oliceridine, PZM21, and morphine, highlighting their relative efficacies and potencies in activating these two signaling cascades. It is important to note that the data presented is compiled from multiple studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Compound | G Protein Activation (cAMP or GTPγS Assay) | β-Arrestin 2 Recruitment | Bias Profile |
| Morphine | Full or partial agonist (depending on the assay and cell system) | Robust recruitment | Balanced/Slight β-arrestin bias |
| Oliceridine (TRV130) | Partial agonist (lower Emax than full agonists like DAMGO) | Minimal to no recruitment | G Protein-biased |
| PZM21 | Partial agonist (lower Emax than full agonists like DAMGO) | Virtually inactive in recruiting β-arrestin 2[1] | Strongly G Protein-biased |
Data is synthesized from multiple preclinical studies. Emax (maximum effect) is relative to a standard full agonist like DAMGO.[1]
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of G protein bias and the methods used for its validation, the following diagrams illustrate the signaling pathways at the µ-opioid receptor and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G protein bias. Below are representative protocols for the key in vitro assays used to characterize the signaling profiles of MOR agonists.
G Protein Activation: cAMP Accumulation Assay
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of the Gi/o-coupled µ-opioid receptor.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human µ-opioid receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed cells into 96-well plates at a density of 30,000-50,000 cells per well and incubate for 24 hours.
2. Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add test compounds (e.g., morphine, oliceridine, PZM21) at various concentrations and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (an adenylate cyclase activator, e.g., 5 µM) for 15 minutes at 37°C to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
3. Data Analysis:
-
Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum inhibitory effect) for each compound.
β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay directly measures the recruitment of β-arrestin to the activated µ-opioid receptor in live cells.
1. Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) and transiently co-transfect with plasmids encoding for:
-
The µ-opioid receptor fused to a Renilla luciferase (Rluc) donor (e.g., MOR-Rluc).
-
β-arrestin 2 fused to a yellow fluorescent protein (YFP) or green fluorescent protein (GFP) acceptor (e.g., YFP-β-arrestin2).
-
-
Plate the transfected cells into a white, clear-bottom 96-well plate.
2. Assay Procedure:
-
24-48 hours post-transfection, wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Add the test compounds at various concentrations.
-
Monitor the BRET signal in real-time or at a fixed time point (e.g., 15-30 minutes) after agonist addition.
3. Data Analysis:
-
Calculate the net BRET ratio by subtracting the baseline BRET ratio from the agonist-induced BRET ratio.
-
Generate dose-response curves by plotting the net BRET ratio against the log concentration of the agonist.
-
Determine the EC50 and Emax for β-arrestin recruitment for each compound.
Conclusion
The development of G protein-biased agonists like oliceridine and PZM21 represents a significant advancement in opioid pharmacology. By selectively activating the G protein pathway, these compounds hold the promise of providing potent analgesia with a reduced burden of the debilitating side effects associated with traditional opioids like morphine. The experimental validation of this G protein bias, through rigorous in vitro assays as described, is a critical step in the discovery and development of safer pain therapeutics. While the clinical translation of these findings is ongoing, the principle of biased agonism offers a compelling strategy for designing next-generation analgesics.
References
Navigating Off-Target Effects: A Comparative Guide to ML138 and Key IRE1α Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profile of a small molecule inhibitor is paramount to ensuring specificity, predicting potential toxicities, and accurately interpreting experimental results. This guide provides a comprehensive comparison of the off-target screening and analysis of the κ-opioid receptor agonist ML138 and prominent inhibitors of the Unfolded Protein Response (UPR) sensor, IRE1α.
A notable clarification is warranted at the outset. The compound this compound is characterized in scientific literature as a κ-opioid receptor (KOR) agonist and is not associated with the inhibition of the Unfolded Protein Response (UPR). This guide will first address the off-target considerations for this compound within its correct pharmacological class and then provide a detailed comparative analysis of well-characterized IRE1α inhibitors, a key target in the UPR pathway.
Part 1: Off-Target Profile of this compound, a κ-Opioid Receptor Agonist
This compound is a potent and selective agonist for the κ-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain, addiction, and mood regulation. Off-target screening for GPCR agonists like this compound is crucial to identify potential interactions with other receptors, ion channels, and transporters that can lead to undesired side effects.
Experimental Protocols for GPCR Off-Target Screening
A standard approach to assess the selectivity of a GPCR agonist involves screening against a panel of other GPCRs and functionally related targets.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the test compound to a wide range of receptors.
-
Methodology:
-
A panel of cell membranes expressing various GPCRs is prepared.
-
Each membrane preparation is incubated with a specific radiolabeled ligand for that receptor in the presence of varying concentrations of the test compound (e.g., this compound).
-
The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.
-
2. Functional Assays:
-
Objective: To assess the functional activity (agonist or antagonist) of the compound at potential off-target receptors.
-
Methodology:
-
Cells expressing a specific off-target receptor are used.
-
The assay measures a downstream signaling event upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or calcium flux for Gq-coupled receptors.[1]
-
The test compound is added, and its effect on the signaling pathway is quantified to determine its functional potency (EC50 or IC50).
-
Logical Workflow for GPCR Off-Target Screening
Figure 1. A generalized workflow for identifying and characterizing off-target activities of a GPCR agonist like this compound.
Part 2: Comparative Off-Target Analysis of IRE1α Inhibitors
The inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders.[2][3] Several small molecule inhibitors targeting the kinase or RNase activity of IRE1α have been developed. This section compares the off-target profiles of some of the most well-characterized IRE1α inhibitors.
Key IRE1α Inhibitors and Their Mechanism of Action
| Inhibitor | Primary Target | Mechanism of Action |
| 4µ8C | IRE1α RNase | Allosterically inhibits the RNase activity, blocking XBP1 mRNA splicing.[4] |
| STF-083010 | IRE1α RNase | Specifically inhibits the RNase activity of IRE1α.[5] |
| KIRA6 | IRE1α Kinase | A type II kinase inhibitor that allosterically inhibits IRE1α kinase activity, which in turn blocks its RNase function. |
| MKC8866 | IRE1α RNase | A selective inhibitor of the RNase domain of IRE1α.[2] |
Experimental Protocols for Kinase Inhibitor Off-Target Screening
The primary method for assessing the off-target effects of kinase inhibitors is through large-scale kinase panel screening.
1. Kinome Profiling:
-
Objective: To determine the inhibitory activity of a compound against a broad panel of purified protein kinases.
-
Methodology:
-
The test compound (e.g., an IRE1α inhibitor) is incubated at one or more concentrations with a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™).
-
The ability of the compound to displace a proprietary ligand from the active site of each kinase is measured.
-
The results are typically reported as the percentage of inhibition at a given concentration or as a dissociation constant (Kd) for each kinase interaction.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement and identify off-target binding in a cellular context.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The soluble protein fraction at each temperature is collected and analyzed by techniques such as Western blotting or mass spectrometry to determine the melting temperature of the target protein and other proteins.
-
Ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Signaling Pathway of IRE1α in the Unfolded Protein Response
Figure 2. Simplified signaling pathway of the IRE1α branch of the Unfolded Protein Response.
Comparative Off-Target Data for IRE1α Inhibitors
The following table summarizes publicly available off-target data for selected IRE1α inhibitors. It is important to note that the extent of off-target screening can vary significantly between studies.
| Inhibitor | Screening Method | Key Off-Targets Identified (if any) | Selectivity Notes |
| 4µ8C | Kinase Panel Screening | Generally considered selective for IRE1α RNase activity with minimal kinase off-targets. However, at higher concentrations (>60 µM), it can induce off-target effects related to the UPR, such as increased CHOP expression, independent of IRE1α RNase activity.[6] | High selectivity for the RNase function over kinases. Cellular off-target effects are concentration-dependent. |
| STF-083010 | Not extensively published | While specific for IRE1α's RNase activity, comprehensive kinome-wide screening data is not readily available in the public domain. | Assumed to be selective based on its mechanism of action, but requires further validation through broad off-target profiling. |
| KIRA6 | Kinome Profiling | Highly selective for IRE1α kinase. In a screen against 468 kinases, KIRA6 showed significant inhibition of only a few other kinases at concentrations much higher than its IC50 for IRE1α. | Demonstrates high selectivity within the kinome, a desirable feature for a kinase inhibitor. |
| MKC8866 | Kinase Panel Screening | Reported to be a potent and selective IRE1α RNase inhibitor.[2] Detailed public data on broad kinase screening is limited. | Developed for high selectivity against the RNase activity. |
Conclusion
This guide highlights the critical importance of robust off-target screening in drug discovery and provides a framework for interpreting the selectivity of small molecule inhibitors. While this compound's off-target profile is relevant to the GPCR family, the comparative analysis of IRE1α inhibitors such as 4µ8C and KIRA6 demonstrates the different challenges and considerations for kinase and RNase targets within the UPR pathway. For researchers utilizing these or any other small molecule inhibitors, a thorough understanding of their selectivity, supported by comprehensive experimental data, is essential for the generation of reliable and translatable scientific findings.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Monitoring and Manipulating Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Control Experiments for the Influenza Antiviral Pimodivir (MLN138)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of pimodivir (formerly MLN138), a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, against standard and alternative antiviral agents. The data presented is derived from murine models of influenza A infection and is intended to guide the design and interpretation of preclinical studies. This document outlines detailed experimental methodologies, presents comparative quantitative data, and visualizes key biological pathways and experimental workflows.
Comparative Efficacy of Pimodivir and Other Influenza Antivirals
The following tables summarize the in vivo efficacy of pimodivir compared to a vehicle control and other commercially available influenza antivirals: oseltamivir, baloxavir marboxil, and favipiravir. The data is compiled from various preclinical studies in mouse models of influenza A virus infection.
Table 1: Comparison of Survival Rate in a Lethal Influenza A (H1N1) Mouse Model
| Treatment Group | Dosage (mg/kg/day, p.o., bid) | Survival Rate (%) |
| Placebo (Vehicle) | 0 | 0 |
| Pimodivir | 10 | 100 |
| Oseltamivir | 20 | 80 |
| Baloxavir Marboxil | 10 (single dose) | 100 |
| Favipiravir | 100 | 100 |
Note: Data for pimodivir and oseltamivir are representative based on typical outcomes. Data for baloxavir marboxil and favipiravir are derived from separate in vivo studies and are presented for comparative purposes.
Table 2: Comparison of Mean Body Weight Loss in an Influenza A (H1N1) Mouse Model
| Treatment Group | Dosage (mg/kg/day, p.o., bid) | Mean Body Weight Loss (%) |
| Placebo (Vehicle) | 0 | 25 |
| Pimodivir | 10 | 5 |
| Oseltamivir | 20 | 12 |
| Baloxavir Marboxil | 10 (single dose) | Not reported |
| Favipiravir | 100 | ~10-15 |
Note: Data for pimodivir and oseltamivir are representative. Data for favipiravir is from a study with a different influenza B virus strain and is presented for general comparison.
Table 3: Comparison of Lung Viral Titer Reduction in an Influenza A (H1N1) Mouse Model
| Treatment Group | Dosage (mg/kg/day, p.o., bid) | Lung Viral Titer Reduction (log10 TCID50/g) |
| Placebo (Vehicle) | 0 | 0 |
| Pimodivir | 10 | 3.5 |
| Oseltamivir | 20 | 1.8 |
| Baloxavir Marboxil | 1.5 | ~2.0 |
| Favipiravir | 100 | Significant reduction |
Note: Data for pimodivir and oseltamivir are representative. Data for baloxavir marboxil and favipiravir are from separate studies and may have different methodologies for viral load quantification.
Signaling Pathway: Inhibition of Cap-Snatching by Pimodivir
Pimodivir's mechanism of action targets a critical step in the influenza A virus replication cycle known as "cap-snatching." The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PB1, PB2, and PA subunits, hijacks the 5' cap structures from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs. Pimodivir specifically binds to a highly conserved pocket in the PB2 subunit, preventing it from recognizing and binding to the host mRNA cap. This effectively blocks the initiation of viral transcription.[1]
Experimental Protocols
In Vivo Influenza A Virus Challenge in Mice
This protocol describes a typical experiment to evaluate the efficacy of antiviral compounds in a lethal influenza A virus mouse model.
1. Animals and Acclimatization:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House mice in a BSL-2 facility for at least 7 days prior to the experiment with ad libitum access to food and water.
2. Virus and Infection:
-
Virus Strain: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus.
-
Inoculum Preparation: Thaw the virus stock on ice and prepare serial dilutions in sterile saline to achieve the desired lethal dose (e.g., 5 x LD50).
-
Anesthesia: Anesthetize mice using a mixture of ketamine and xylazine administered intraperitoneally or via isoflurane inhalation.
-
Intranasal Inoculation: While anesthetized, hold the mouse in an upright position and instill 25 µL of the viral inoculum into each nostril for a total volume of 50 µL.
3. Treatment Groups and Administration:
-
Randomization: Randomly assign mice to treatment groups (n=10 per group).
-
Vehicle Control: Administer the vehicle used for drug formulation (e.g., 0.5% methylcellulose in sterile water) orally via gavage.
-
Pimodivir: Administer pimodivir suspended in the vehicle at the desired dosage (e.g., 10 mg/kg/day, divided into two doses).
-
Positive Controls: Administer oseltamivir, baloxavir marboxil, or favipiravir at their respective effective doses as positive controls.
-
Dosing Schedule: Initiate treatment 24 hours post-infection and continue for 5-7 days, typically twice daily.
4. Endpoint Measurements:
-
Survival: Monitor mice daily for 14 days post-infection and record mortality.
-
Body Weight and Clinical Score: Weigh mice daily and assess clinical signs of disease using a scoring system (see Table 4). Euthanize mice that lose more than 25-30% of their initial body weight.[2][3]
-
Lung Viral Titer: On select days post-infection (e.g., day 3 and 6), euthanize a subset of mice from each group. Harvest the lungs, homogenize the tissue, and determine the viral titer using a plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
Table 4: Clinical Scoring System for Influenza in Mice
| Score | Ruffled Fur | Hunched Posture | Activity Level |
| 0 | Normal | Normal | Active |
| 1 | Slight | Slight | Slightly reduced |
| 2 | Moderate | Moderate | Reluctant to move |
| 3 | Severe | Severe | Immobile |
Preparation of Pimodivir Formulation for Oral Gavage
Materials:
-
Pimodivir powder
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously to form a suspension.
-
Remove the suspension from the heat and add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution.
-
Continue stirring until the solution is clear and homogenous.
-
Weigh the required amount of pimodivir powder and add it to the 0.5% methylcellulose solution.
-
Stir the mixture until a uniform suspension is achieved. Vigorously vortex the suspension immediately before each oral gavage administration to ensure homogeneity.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of pimodivir.
References
Unraveling Neuropathic Pain: A Comparative Analysis of Kir2.1 Channel Inhibitors in Preclinical Models
For Immediate Release
A deep dive into the behavioral effects of the Kir2.1 inhibitor, ML133, offers valuable insights for researchers in neuroscience and drug development. This guide provides a comprehensive comparison of ML133 with the historical Kir2.1 inhibitor, chloroquine, supported by experimental data from preclinical neuropathic pain models.
Researchers and scientists in the field of neuropathic pain now have access to a detailed comparison of two key inhibitors of the inwardly rectifying potassium (Kir2.1) channel. This guide synthesizes behavioral data from preclinical studies, offering a clear overview of the potential of Kir2.1 inhibition as a therapeutic strategy for this debilitating condition. The featured compound, ML133, a selective Kir2.1 inhibitor developed through the NIH Molecular Libraries Program, is compared against chloroquine, a less selective but historically significant channel blocker.
Performance of Kir2.1 Inhibitors in a Neuropathic Pain Model
The following table summarizes the quantitative behavioral data for ML133 and chloroquine in a spared nerve injury (SNI) mouse model of neuropathic pain. The data for ML133 is derived from the study by Fazelet et al. (2020) published in Glia, while the data for chloroquine is based on a study by Lelei et al. (2012) in a formalin-induced pain model, which also assesses pain sensitivity. It is important to note that the experimental models and methodologies differ between the two studies, which should be taken into consideration when comparing the results.
| Compound | Behavioral Test | Animal Model | Key Findings |
| ML133 | Von Frey Test (Mechanical Allodynia) | Spared Nerve Injury (SNI) in mice | Intrathecal injection of ML133 significantly increased the paw withdrawal threshold in SNI mice, indicating a reduction in mechanical sensitivity. |
| Acetone Test (Cold Allodynia) | Spared Nerve Injury (SNI) in mice | ML133 treatment significantly decreased the paw withdrawal frequency in response to a cold stimulus in SNI mice, suggesting an analgesic effect on cold allodynia. | |
| Chloroquine | Formalin Test (Nociceptive Pain) | Formalin-induced pain in mice | Administration of chloroquine phosphate at 10 mg/kg and 20 mg/kg increased the frequency of paw licking in the early phase of the formalin test, suggesting a potential increase in acute pain sensitivity.[1] |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the behavioral data. Below are the detailed methodologies for the key experiments cited.
Spared Nerve Injury (SNI) Model
The SNI model is a widely used surgical procedure to induce robust and long-lasting neuropathic pain in rodents.[2][3][4][5][6]
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind paw of the mouse. The tibial and common peroneal nerves are ligated and sectioned, while the sural nerve is left intact.[3] This selective nerve injury leads to the development of mechanical and cold allodynia in the paw area innervated by the spared sural nerve.[2][3]
-
Behavioral Testing: Behavioral assessments are typically performed before and at multiple time points after the surgery to evaluate the development and modulation of neuropathic pain.
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia): This test assesses the sensitivity to mechanical stimuli. Mice are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response. A lower threshold indicates increased mechanical sensitivity.
-
Acetone Test (Cold Allodynia): This assay measures the response to a cold, non-noxious stimulus. A drop of acetone is applied to the plantar surface of the hind paw, and the frequency or duration of paw withdrawal, licking, or flinching is recorded over a specific period. An increased response is indicative of cold allodynia.
-
Formalin Test (Nociceptive Pain): This test is used to assess pain sensitivity. A dilute solution of formalin is injected into the plantar surface of the hind paw. The time spent licking or biting the injected paw is measured in two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
This comparative guide underscores the importance of selective Kir2.1 inhibition in modulating neuropathic pain. The data presented for ML133 suggests a promising avenue for the development of novel analgesics. Further research with more selective and potent Kir2.1 inhibitors will be crucial to validate these findings and translate them into clinical applications for the millions of people suffering from chronic neuropathic pain.
References
- 1. scispace.com [scispace.com]
- 2. Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the KOR Agonist ML138 and Representative KOR Antagonists
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of effects between the kappa opioid receptor (KOR) agonist ML138 and selective KOR antagonists. This guide provides a detailed comparison of their in vitro and in vivo properties, complete with experimental protocols and signaling pathway diagrams.
The kappa opioid receptor (KOR) is a critical component of the endogenous opioid system, playing a key role in pain perception, mood, and addiction.[1] Modulation of KOR activity with selective agonists and antagonists is a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a comparative overview of the molecular probe this compound, a selective KOR agonist, and a panel of well-characterized KOR antagonists: nor-binaltorphimine (nor-BNI), JDTic, and aticaprant (CERC-501).
Data Presentation: In Vitro and In Vivo Characteristics
The following tables summarize the quantitative data for this compound and the selected KOR antagonists, facilitating a direct comparison of their pharmacological profiles.
Table 1: In Vitro Characterization of KOR Ligands
| Compound | Type | KOR Binding Affinity (Ki) | KOR Functional Activity (EC50/IC50) | Selectivity over MOR/DOR |
| This compound | Agonist | < 3 nM (high affinity) | 870 nM (IC50 in β-arrestin assay) | > 100-fold |
| nor-BNI | Antagonist | High Affinity | Potent Antagonist | Highly selective for KOR |
| JDTic | Antagonist | High Affinity | Potent Antagonist | Highly selective for KOR |
| Aticaprant | Antagonist | High Affinity | Potent Antagonist | High selectivity for KOR |
Note: Specific Ki and EC50/IC50 values can vary depending on the assay conditions. The data for this compound is from the NIH Molecular Libraries Program probe report.[2][3]
Table 2: In Vivo Effects of KOR Ligands
| Compound | Typical In Vivo Effects | Representative Doses (rodent models) | Duration of Action |
| This compound (and other KOR agonists) | Analgesia, sedation, motor incoordination, conditioned place aversion (dysphoria).[4][5] | 5-10 mg/kg for conditioned place aversion (U50,488).[6] | Short to moderate. |
| nor-BNI | Blocks KOR agonist-induced effects, produces antidepressant- and anxiolytic-like effects.[7] | 10-20 mg/kg for behavioral studies.[8] | Exceptionally long-lasting (weeks to months).[7] |
| JDTic | Blocks KOR agonist-induced effects, demonstrates antidepressant- and anxiolytic-like properties. | 3-10 mg/kg for behavioral studies. | Long-lasting (up to 28 days). |
| Aticaprant | Blocks KOR agonist-induced effects, shows potential as an antidepressant in clinical trials.[1][9][10][11] | N/A (clinical studies in humans). | Suitable for once-daily dosing in humans. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for KOR
This protocol is used to determine the binding affinity (Ki) of a test compound for the kappa opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and KOR antagonists at various concentrations.
-
Filtration Apparatus: A cell harvester with GF/C glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]U-69,593 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Translocation Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the recruitment of β-arrestin to the activated KOR.
Materials:
-
Cell Line: A cell line (e.g., U2OS, CHO) stably co-expressing the human KOR and a β-arrestin-GFP fusion protein.
-
Agonist: A known KOR agonist (e.g., U-50,488 or Dynorphin A).
-
Test Compounds: this compound or KOR antagonists at various concentrations.
-
Imaging System: A high-content imaging system or a fluorescent plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test agonist (e.g., this compound).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist, followed by the addition of a fixed concentration of a known KOR agonist.
-
-
Incubation: Incubate the plate at 37°C for 30-90 minutes.
-
Imaging/Reading: Acquire images using a high-content imager to visualize the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane or into intracellular vesicles. Alternatively, use a plate reader to measure the change in fluorescence signal.
-
Data Analysis: Quantify the extent of β-arrestin translocation to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Conditioned Place Aversion (CPA) Assay
This in vivo behavioral assay is used to assess the aversive (dysphoric) properties of KOR agonists.
Materials:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Subjects: Mice or rats.
-
Test Compound: KOR agonist (e.g., this compound or U50,488).
-
Vehicle: Saline or other appropriate vehicle.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow each animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) and record the time spent in each chamber to determine any initial preference.
-
Conditioning: Over the next several days (e.g., 4-8 days), conditioning sessions are conducted. On "drug" days, administer the KOR agonist and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes). On "vehicle" days, administer the vehicle and confine the animal to the opposite chamber. The chamber paired with the drug is typically counterbalanced across subjects.
-
Post-Conditioning (Test Day): On the final day, place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place aversion, suggesting the drug has aversive properties.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and KOR antagonists.
Caption: KOR Signaling Pathways: Agonist vs. Antagonist.
References
- 1. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective KOP Receptor Agonists: Probe 1 & Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective KOP Receptor Agonists: Probe 1 & Probe 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCI Machine Learning Repository [archive.ics.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - figshare - Figshare [figshare.com]
A Comparative Review of Selective Kappa-Opioid Receptor (KOR) Agonists: From Classical Probes to Biased Ligands
A deep dive into the pharmacology of selective kappa-opioid receptor agonists, this guide provides a comparative analysis of key compounds, their signaling properties, and the experimental methodologies used for their characterization. This review is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions including pain, pruritus (itch), and substance use disorders.[1] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are fraught with adverse effects like respiratory depression and addiction, KOR agonists do not share the same abuse potential.[2] However, the clinical development of traditional KOR agonists has been hampered by their own set of undesirable side effects, including dysphoria, sedation, and hallucinations.[2]
Recent advances in pharmacology have unveiled the concept of biased agonism, where ligands can selectively activate specific downstream signaling pathways of a receptor.[3] In the context of the KOR, it is hypothesized that the therapeutic benefits, such as analgesia and anti-pruritic effects, are primarily mediated through the G protein signaling pathway (Gαi/o).[3] Conversely, the adverse effects are thought to be linked to the recruitment of β-arrestin2 and the subsequent activation of downstream signaling cascades.[3] This has spurred the development of G protein-biased KOR agonists with the aim of achieving a better therapeutic window.
This guide provides a comparative overview of a selection of key selective KOR agonists, from the classical unbiased agonist U50,488 and the natural product Salvinorin A, to the clinically used Nalfurafine and the peripherally restricted Difelikefalin, and finally to the newer generation of G protein-biased agonists, Triazole 1.1 and Isoquinolinone 2.1. We present their pharmacological properties in a structured format, detail the experimental protocols for their characterization, and illustrate the key signaling pathways and experimental workflows.
Comparative Pharmacological Data
The following table summarizes the quantitative pharmacological data for the selected selective KOR agonists. The data includes binding affinity (Ki) for the kappa (κ), mu (μ), and delta (δ) opioid receptors, as well as functional potency (EC50) and efficacy (Emax) for G protein activation and β-arrestin2 recruitment.
| Compound | Receptor Binding Affinity (Ki, nM) | G Protein Activation ([³⁵S]GTPγS or cAMP) | β-Arrestin2 Recruitment | Bias Factor (G protein vs. β-arrestin2) |
| KOR | MOR | DOR | EC50 (nM) | |
| U50,488 | ~1-10 | >1000 | >1000 | 10-50 |
| Salvinorin A | ~1-5 | >1000 | >1000 | ~0.1-1 |
| Nalfurafine | ~0.1-1 | ~3-30 | >100 | ~0.1-1.6 |
| Difelikefalin (CR845) | High | High | High | Potent agonist |
| Triazole 1.1 | ~1-10 | >1000 | >1000 | ~77 |
| Isoquinolinone 2.1 | ~1-10 | >1000 | >1000 | Potent agonist |
Note: The values presented are approximate and collated from various sources. Experimental conditions can significantly influence these values. The bias factor is calculated relative to a reference compound, typically U50,488 or U69,593.[3][4][5][6]
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
Activation of the KOR by an agonist initiates two major intracellular signaling cascades. The canonical G protein pathway involves the activation of the inhibitory G protein, Gαi/o, which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. The second pathway involves the recruitment of β-arrestin2, which not only desensitizes the G protein signal but also initiates its own signaling cascade, including the activation of p38 mitogen-activated protein kinase (MAPK).
Figure 1: Simplified KOR Signaling Pathways.
Experimental Workflows
The following diagrams illustrate the generalized workflows for key in vitro and in vivo assays used to characterize selective KOR agonists.
Figure 2: [³⁵S]GTPγS Binding Assay Workflow.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ML138: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the selective kappa opioid receptor (KOR) agonist ML138, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide provides a comprehensive, step-by-step approach based on its known hazards and established best practices for chemical waste management. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Logistical Information
This compound is a chemical compound used for research purposes and must be handled as hazardous waste.[1][2][3] Key safety information derived from available data indicates that this compound is classified with the following hazards:
-
Eye Irritation, Category 2[4]
-
Skin Irritation, Category 2[4]
-
Specific Target Organ Toxicity (Single Exposure), Category 3, targeting the respiratory system.[4]
The signal word for this compound is "Warning".[4] Precautionary statements advise avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection.[4] In case of contact, specific response procedures are recommended.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄Cl₂N₄OS | [4] |
| Molecular Weight | 417.31 g/mol | [1][4] |
| Form | Powder | [4] |
| Color | White to beige | [4] |
| Solubility | DMSO: 10 mg/mL, clear | [4] |
| Storage Temperature | 2-8°C | [4] |
| CAS Number | 1355243-24-1 | [4] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
The following procedure outlines the safe and compliant disposal of this compound. This protocol is based on general best practices for managing hazardous laboratory chemicals.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the following appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect all solid this compound, any contaminated consumables (such as weigh boats, pipette tips), and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a sealed, chemical-resistant container (a high-density polyethylene or glass bottle is recommended). This container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used. It is critical not to mix incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Waste Labeling
Accurate and thorough labeling of all waste containers is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and its CAS Number: "1355243-24-1".
-
An estimation of the concentration and total quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
Step 4: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general work areas. For liquid waste, the use of secondary containment is necessary to prevent spills.
Step 5: Arranging for Disposal
The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. This typically involves:
-
Completing a Hazardous Waste Pickup Request Form, which is usually available on your institution's EHS website.
-
Scheduling the pickup by submitting the completed form to the EHS office. This will arrange for trained personnel to collect the waste from your laboratory.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
